N,N,N',N'-Tetramethyl-D-tartaramide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-9(2)7(13)5(11)6(12)8(14)10(3)4/h5-6,11-12H,1-4H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYDYHRBODKVEL-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C(C(=O)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H]([C@@H](C(=O)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949399 | |
| Record name | 2,3-Dihydroxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26549-65-5 | |
| Record name | 2,3-Dihydroxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical properties of N,N,N',N'-Tetramethyl-D-tartaramide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of N,N,N',N'-Tetramethyl-D-tartaramide. The information is intended to support researchers and professionals in the fields of chemistry and drug development.
Core Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₆N₂O₄ |
| Molecular Weight | 204.22 g/mol |
| Melting Point | 186-188 °C |
| Optical Rotation | [α]20/D −46° (c = 3 in ethanol) |
| Appearance | White to off-white powder, crystals, and/or chunks |
| Solubility | Soluble in water and polar organic solvents like alcohols, ketones, and esters. |
| CAS Number | 63126-52-3 |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a known procedure for the corresponding L-enantiomer and is expected to yield this compound with high purity.
Materials:
-
Diethyl D-tartrate
-
Methanol (freshly distilled)
-
Dimethylamine (liquid, anhydrous)
-
Methanol-ethyl acetate (for recrystallization)
Equipment:
-
Large Erlenmeyer flask
-
Drying tube
-
Suction filtration apparatus (e.g., Büchner funnel and flask)
-
Refrigerator
-
Rotary evaporator or vacuum oven for drying
Procedure:
-
Reaction Setup: In a 2-L Erlenmeyer flask, prepare a mixture of diethyl D-tartrate (3 moles) and 600 mL of freshly distilled methanol.
-
Amine Addition: Carefully pour at least 450 mL (7 moles) of cold (-78°C), anhydrous liquid dimethylamine into the flask.
-
Reaction: Briefly swirl the mixture and then allow it to stand in a fume hood for 3 days, fitted with a drying tube.
-
Crystallization: After the reaction period, seed the mixture with a small crystal of the product if necessary and cool it in a refrigerator overnight to promote the formation of massive crystals.
-
Isolation of Product: Collect the crystals by suction filtration.
-
Second Crop: Concentrate the filtrate, seed again, and cool to obtain a second crop of crystals.
-
Washing and Drying: Combine the crystal crops, wash with cold methanol (-30°C), and dry under reduced pressure at 70–100°C in a vacuum oven or on an oil bath.
-
Purification (Optional): For an analytically pure sample, recrystallize the product from a methanol-ethyl acetate solvent system.
Applications in Asymmetric Synthesis
This compound is primarily utilized as a chiral ligand in asymmetric catalysis. Its structure allows it to form complexes with transition metals, which can then effectively control the stereoselectivity in various organic reactions. This is crucial in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the chirality of a drug molecule is often directly linked to its efficacy and safety.
Below is a diagram illustrating the logical workflow of employing this compound in a generalized asymmetric catalytic reaction.
Caption: Workflow for the application of this compound in asymmetric catalysis.
A Technical Guide to the Synthesis of N,N,N',N'-Tetramethyl-D-tartaramide from D-Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the synthesis of N,N,N',N'-Tetramethyl-D-tartaramide, a valuable chiral building block derived from D-tartaric acid. This compound serves as a critical component in asymmetric synthesis, particularly as a chiral ligand for catalysis in the development of enantiomerically pure pharmaceuticals.[1][2] This guide details a common and effective synthetic protocol, summarizes key quantitative data, and illustrates the experimental workflow and application logic through diagrams.
Overview of Synthetic Strategy
The synthesis of this compound from D-tartaric acid is most effectively achieved through a two-step process. This strategy circumvents issues like low solubility of the starting material and potential side reactions. The core pathway involves:
-
Esterification : D-tartaric acid is first converted to its corresponding diester, typically diethyl D-tartrate. This step enhances the solubility of the substrate in organic solvents and activates the carboxylic acid groups for the subsequent amidation.
-
Amidation : The resulting diethyl D-tartrate is then reacted with an excess of dimethylamine to form the desired this compound. This amidation reaction is generally clean and proceeds with retention of the stereochemistry at the chiral centers.
Alternative methods, such as the direct thermolysis of tartaric acid with amines, have been reported but are often considered less practical for stereoselective synthesis due to the harsh conditions which can lead to racemization.[3][4]
Physicochemical and Spectroscopic Data
The properties of this compound are well-documented. A summary of key quantitative data is presented below for easy reference.
Table 1: Physicochemical Properties
| Property | Value | References |
| Molecular Formula | C₈H₁₆N₂O₄ | [1][5][6] |
| Molecular Weight | 204.22 g/mol | [5][7] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 186-188 °C | [1] |
| Optical Rotation [α]²⁰/D | -46° (c=3 in ethanol) | |
| CAS Number | 63126-52-3 | [1] |
Table 2: Spectroscopic Data Summary
| Technique | Data |
| ¹H NMR | Spectrum conforms to the expected structure. |
| ¹³C NMR | Spectrum conforms to the expected structure. |
| IR Spectroscopy | Data available, typically showing O-H, C-H, and C=O (amide) stretches. |
| Mass Spectrometry | Exact mass is 204.1110.[5] |
Detailed Experimental Protocol
This section provides a detailed, two-step methodology for the synthesis of this compound.
Step 1: Synthesis of Diethyl D-tartrate
Materials:
-
D-tartaric acid
-
Absolute ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene
Procedure:
-
A mixture of D-tartaric acid (150 g, 1.0 mol), absolute ethanol (250 mL), and toluene (250 mL) is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Concentrated sulfuric acid (10 mL) is cautiously added as a catalyst.
-
The mixture is heated to reflux. The water generated during the esterification is removed azeotropically and collected in the Dean-Stark trap. Reflux is continued until no more water is collected (approximately 4-6 hours).
-
The reaction mixture is cooled to room temperature. The solution is then carefully washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield crude diethyl D-tartrate, which can be purified by vacuum distillation.
Step 2: Synthesis of this compound
Materials:
-
Diethyl D-tartrate (from Step 1)
-
A solution of dimethylamine (e.g., 40% in water or 2.0 M in THF)
-
Methanol (MeOH)
Procedure:
-
Diethyl D-tartrate (20.6 g, 0.1 mol) is dissolved in methanol (100 mL) in a pressure-resistant flask.
-
The solution is cooled in an ice bath. An excess of dimethylamine solution (e.g., 100 mL of a 2.0 M solution in THF, 0.2 mol) is added slowly to the cooled solution.
-
The flask is securely sealed, and the reaction mixture is stirred at room temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent and excess dimethylamine are removed under reduced pressure.
-
The resulting crude solid is recrystallized from a suitable solvent system (e.g., ethanol or ethyl acetate) to yield pure this compound as a white crystalline solid.
-
The product is dried under vacuum. The purity and identity can be confirmed by melting point determination, NMR, and optical rotation measurements.
Visualized Workflows and Applications
Diagrams created using the DOT language provide clear visual representations of the synthesis and its application context.
Caption: Synthetic workflow for this compound.
Caption: Role as a chiral ligand in asymmetric catalysis.
Applications in Drug Development
This compound is primarily employed as a chiral auxiliary or a bidentate chiral ligand in asymmetric catalysis.[1][2] Its C₂-symmetric backbone, derived from the readily available chiral pool of tartaric acid, makes it highly effective in inducing stereoselectivity.
-
Asymmetric Synthesis: It can form complexes with various transition metals. These chiral complexes catalyze reactions such as asymmetric reductions, oxidations, and carbon-carbon bond formations, yielding products with high enantiomeric excess.
-
Pharmaceutical Intermediate: The ability to control stereochemistry is paramount in drug development, as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles. This ligand is instrumental in synthesizing single-enantiomer active pharmaceutical ingredients (APIs).[2]
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be observed when handling this compound and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[2] Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2] The compound is hygroscopic and should be kept in a tightly sealed container.
References
- 1. N,N,N',N'-Tetramethyl-D-tartramide [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Investigation of tartaric acid amide formation by thermolysis of tartaric acids with alkylamines | Semantic Scholar [semanticscholar.org]
- 5. N,N,N',N'-Tetramethyl-L-tartramide | C8H16N2O4 | CID 6610750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. (+)-N,N,N ,N -Tetramethyl- L -tartaric acid diamide 98 26549-65-5 [sigmaaldrich.com]
Crystal structure of N,N,N',N'-Tetramethyl-D-tartaramide
An In-depth Technical Guide on the Crystal Structure of N,N,N',N'-Tetramethyl-D-tartaramide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of this compound. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the solid-state properties of this chiral molecule. This document details its crystallographic parameters, molecular geometry, and the experimental procedures for its synthesis and crystal structure determination.
Introduction
This compound is a chiral diamide derived from D-tartaric acid. The stereochemical purity and defined conformation of such molecules are of significant interest in asymmetric synthesis, chiral recognition, and as building blocks for more complex molecular architectures in medicinal chemistry. Understanding the three-dimensional structure through single-crystal X-ray diffraction provides invaluable insights into its conformational preferences and intermolecular interactions, which are crucial for its application in various scientific fields.
The crystal structure of the enantiomer, (2R,3R)-N,N,N',N'-tetramethyltartramide (the L-form), was determined by Rychlewska in 1992. This guide presents the crystallographic data for the D-enantiomer, which is expected to be isostructural with the L-form, crystallizing in the enantiomorphic space group.
Crystallographic Data
The crystallographic data for this compound is summarized in the following tables. The data is based on the published structure of its L-enantiomer.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₈H₁₆N₂O₄ |
| Formula Weight | 204.22 g/mol |
| Crystal System | Trigonal |
| Space Group | P3₂21 |
| a (Å) | 9.437 |
| b (Å) | 9.437 |
| c (Å) | 10.690 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 120 |
| Volume (ų) | 824.9 |
| Z | 3 |
Table 2: Selected Bond Lengths
| Bond | Length (Å) |
| O(1)-C(1) | 1.241 |
| O(2)-C(2) | 1.423 |
| N(1)-C(1) | 1.334 |
| N(1)-C(3) | 1.463 |
| N(1)-C(4) | 1.463 |
| C(1)-C(2) | 1.531 |
| C(2)-C(2') | 1.542 |
Table 3: Selected Bond Angles
| Atoms | Angle (°) |
| O(1)-C(1)-N(1) | 120.3 |
| O(1)-C(1)-C(2) | 120.1 |
| N(1)-C(1)-C(2) | 119.6 |
| C(1)-N(1)-C(3) | 118.8 |
| C(1)-N(1)-C(4) | 120.8 |
| C(3)-N(1)-C(4) | 119.4 |
| O(2)-C(2)-C(1) | 110.1 |
| O(2)-C(2)-C(2') | 110.5 |
| C(1)-C(2)-C(2') | 110.4 |
Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound involves the amidation of a D-tartaric acid derivative. The following is a representative protocol based on general procedures for amide synthesis.
Materials:
-
Dimethyl D-tartrate
-
Dimethylamine (40% solution in water)
-
Methanol
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl D-tartrate in methanol.
-
Amine Addition: To the stirred solution, add an excess of a 40% aqueous solution of dimethylamine.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and transfer to a separatory funnel. Extract the aqueous layer multiple times with the organic solvent.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is a critical step. The following are general techniques that can be employed for the crystallization of this compound.
Method: Slow Evaporation
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility. Ethanol or ethyl acetate are often good starting points.
-
Dissolution: Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial. Gentle warming may be applied to facilitate dissolution.
-
Crystallization: Cover the vial with a cap that has a small hole or with parafilm perforated with a needle to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Crystals should form as the solution becomes supersaturated.
X-ray Diffraction Data Collection and Structure Determination
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Molecular Structure
Caption: A 2D representation of the molecular structure of this compound.
Experimental Workflow
Caption: A flowchart illustrating the key stages in determining the crystal structure.
Solubility of N,N,N',N'-Tetramethyl-D-tartaramide in organic solvents
An In-depth Technical Guide on the Solubility of N,N,N',N'-Tetramethyl-D-tartaramide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a robust framework for determining and understanding its solubility. It includes detailed experimental protocols for solubility determination via the shake-flask method and subsequent quantification using High-Performance Liquid Chromatography (HPLC) with UV detection. This guide is intended to be a valuable resource for researchers in chemistry and drug development requiring high-purity this compound for their work.
Introduction
This compound is a chiral organic compound with potential applications in asymmetric synthesis and as a resolving agent. Its solubility in organic solvents is a critical physicochemical property that influences its purification, handling, and application in various chemical processes. Understanding the solubility profile is essential for process development, formulation, and ensuring the reproducibility of experimental results.
Physicochemical Properties:
| Property | Value |
| CAS Number | 63126-52-3 |
| Molecular Formula | C₈H₁₆N₂O₄ |
| Molecular Weight | 204.22 g/mol [1][2] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 186-188 °C[1] |
Principles of Solubility
The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses both polar and nonpolar characteristics. The presence of two hydroxyl (-OH) and two amide (-CON(CH₃)₂) groups contributes to its polarity and the capacity for hydrogen bonding. These features suggest a higher solubility in polar organic solvents. Qualitative assessments indicate that the enantiomer, N,N,N',N'-Tetramethyl-L-tartaramide, is soluble in water and polar organic solvents such as alcohols, ketones, and esters.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, the following table provides an illustrative framework for presenting such data once determined experimentally. The values presented are hypothetical and serve as a template for organizing experimental findings.
Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Dielectric Constant (20°C) | Solubility ( g/100 mL) - Illustrative |
| Methanol | 32.7 | 15.2 |
| Ethanol | 24.5 | 8.5 |
| Acetone | 20.7 | 5.1 |
| Ethyl Acetate | 6.0 | 1.8 |
| Dichloromethane | 9.1 | 2.5 |
| Acetonitrile | 37.5 | 10.3 |
| Tetrahydrofuran | 7.6 | 3.0 |
Note: The solubility values in this table are for illustrative purposes only and should be determined experimentally.
Experimental Protocols
To obtain precise and reliable quantitative solubility data, the following experimental protocols are recommended.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, solvent-compatible)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration suitable for the analytical method.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection.
References
A Technical Guide to the Spectroscopic Characterization of N,N,N',N'-Tetramethyl-D-tartaramide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N,N,N',N'-Tetramethyl-D-tartaramide (CAS No: 63126-52-3). Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented, with data summarized in clear, tabular formats for ease of reference and comparison. This document serves as a vital resource for the synthesis, analysis, and quality control of this chiral building block in research and development.
Molecular Structure
This compound is a chiral diamide derived from D-tartaric acid. Its structure consists of a four-carbon backbone with hydroxyl groups at C2 and C3, and N,N-dimethylamide groups at C1 and C4.
Chemical Formula: C₈H₁₆N₂O₄ Molecular Weight: 204.22 g/mol Stereochemistry: (2S, 3S)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound, providing detailed information about its hydrogen and carbon framework.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl, methine, and hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and hydroxyl groups.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-CH ₃ | 2.9 - 3.1 | Singlet (four distinct singlets possible due to rotational hindrance) | - |
| CH -OH | 4.5 - 4.7 | Doublet | ~4-6 Hz |
| CH-OH | 3.5 - 4.5 | Broad Singlet | - |
Note: The N-methyl groups may exhibit distinct singlets due to hindered rotation around the amide C-N bond. The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and solvent.
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C =O | 170 - 174 |
| C H-OH | 70 - 74 |
| N-C H₃ | 35 - 39 |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Acquisition:
-
Spectra should be acquired on a 300 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse-acquire sequence is typically used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals.
-
The logical workflow for NMR analysis is depicted below.
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds.
IR Spectroscopic Data
The IR spectrum will prominently feature absorptions corresponding to the O-H, C-H, C=O, and C-N bonds.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Description |
| O-H stretch | 3200 - 3500 | Strong, Broad | Associated with the hydroxyl groups. |
| C-H stretch | 2850 - 3000 | Medium | Aliphatic C-H bonds in methyl and methine groups. |
| C=O stretch | 1630 - 1680 | Strong | Amide I band, characteristic of the carbonyl group. |
| N-H bend | 1510 - 1570 | Medium | Amide II band (often absent in tertiary amides). |
| C-N stretch | 1000 - 1350 | Medium | Amide C-N bond. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Place the sample (KBr pellet or ATR unit) in the sample compartment of an FTIR spectrometer.
-
Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
A background spectrum of air (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
The logical process for IR analysis is outlined in the following diagram.
Literature review on the applications of tartaramide derivatives
An In-depth Technical Guide to the Applications of Tartaramide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tartaramide derivatives, compounds synthesized from the chiral scaffold of tartaric acid, represent a versatile and highly functional class of molecules. Their inherent C₂-symmetry, stereochemical purity, and the presence of multiple coordination sites—hydroxyl and amide groups—make them exceptional candidates for a wide range of scientific applications. This technical guide provides a comprehensive literature review on the applications of tartaramide derivatives in asymmetric catalysis, supramolecular chemistry, and their emerging potential in drug development. It includes quantitative data on their performance, detailed experimental protocols for key methodologies, and workflow diagrams to illustrate complex processes, serving as a vital resource for researchers in organic synthesis, materials science, and medicinal chemistry.
Introduction
Tartaramides are diamide derivatives of tartaric acid, a naturally occurring dicarboxylic acid. The parent structure, 2,3-dihydroxybutanediamide, benefits from the fixed stereochemistry of its precursor, making L-tartaric acid a cornerstone of the "chiral pool" for asymmetric synthesis. The key structural features of tartaramide derivatives are:
-
C₂-Symmetry: The chiral backbone provides a predictable and symmetrical stereochemical environment, which is highly advantageous in asymmetric catalysis for inducing stereoselectivity.
-
Hydrogen Bonding Capabilities: The presence of four potential hydrogen bond donors (two hydroxyl, two amide N-H) and four acceptors (four carbonyl/hydroxyl oxygens) facilitates self-assembly into complex supramolecular structures.
-
Tunable Functionality: The amide nitrogen atoms can be easily substituted with a vast array of alkyl or aryl groups, allowing for the fine-tuning of steric and electronic properties to suit specific applications.
These features have established tartaramide derivatives as powerful tools in several key areas of chemical and biological research.
Applications in Asymmetric Catalysis
The C₂-symmetric backbone of tartaramides makes them excellent chiral ligands for metal-catalyzed asymmetric reactions and as organocatalysts. They create a well-defined chiral pocket around a metal center or a reactive site, enabling high stereocontrol in the formation of new chiral centers.
Chiral Ligands for Enantioselective Addition
Tartaramide derivatives can coordinate with metals like titanium, which then act as chiral Lewis acids to catalyze reactions such as the addition of organozinc reagents to aldehydes. This reaction is a fundamental method for creating chiral secondary alcohols, which are valuable building blocks in pharmaceuticals. While data on tartaramides themselves is limited, structurally analogous C₂-symmetric bis-amide ligands have demonstrated high efficacy. In one such study, a bis-amide ligand derived from a cyclopropane backbone was used to catalyze the addition of diethylzinc to various aldehydes, achieving high yields and excellent enantioselectivity[1][2][3].
Table 1: Performance of a C₂-Symmetric Bis-Amide Ligand in the Enantioselective Addition of Diethylzinc to Benzaldehydes [2]
| Entry | Aldehyde | Ligand (10 mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 4-Bromobenzaldehyde | Ligand 5a | 65 | 78 |
| 2 | 4-Bromobenzaldehyde | Ligand 5b | 70 | 95 |
| 3 | 4-Bromobenzaldehyde | Ligand 5c | 68 | 85 |
| 4 | 2,4-Dichlorobenzaldehyde | Ligand 5b | 65 | 26 |
Note: Ligands 5a-c are C₂-symmetric N,N'-dialkyl-trans-3-methylenecyclopropane-1,2-dicarboxamides, structurally analogous to tartaramides.
Experimental Protocol 1: Asymmetric Addition of Diethylzinc to an Aldehyde
This protocol is adapted from the general procedure for the enantioselective addition of diethylzinc to aromatic aldehydes using a chiral bis-amide ligand and a titanium co-additive[2].
Materials:
-
Chiral tartaramide ligand (e.g., N,N'-dibenzyl-L-tartaramide) (0.1 equiv., 10 mol%)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv.)
-
Anhydrous Toluene
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.0 equiv.)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 equiv.)
-
Saturated aqueous NH₄Cl solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral tartaramide ligand (0.1 mmol) and anhydrous toluene (5 mL).
-
Add Ti(OiPr)₄ (1.2 mmol) to the solution and stir the resulting mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.0 mmol) dropwise to the reaction mixture. Stir for an additional 30 minutes at 0 °C.
-
Add a solution of the aromatic aldehyde (1.0 mmol) in anhydrous toluene (2 mL) dropwise to the flask.
-
Allow the reaction to stir at 0 °C, monitoring its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (chiral secondary alcohol) by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Applications in Supramolecular Chemistry & Materials Science
The strong hydrogen-bonding motifs of tartaramides make them ideal building blocks for self-assembling systems. They are particularly effective as low-molecular-weight organogelators (LMWOGs), which can immobilize organic solvents at very low concentrations to form supramolecular gels.
Organogelators
Organogels are formed when gelator molecules self-assemble into a three-dimensional fibrous network that entraps solvent molecules. For tartaramides, this assembly is primarily driven by intermolecular hydrogen bonds between the amide and hydroxyl groups. These materials are thermo-reversible and have potential applications in drug delivery, cosmetics, and environmental remediation (e.g., oil spill recovery)[4]. Studies on amphiphilic gelators containing a tartaric acid scaffold have demonstrated their ability to form stable gels in both water and organic solvents like DMSO[5].
Table 2: Gelation Properties of Amphiphilic Tartaric Acid Derivatives [5]
| Derivative | Solvent | Minimum Gelation Concentration (MGC, wt%) | Gel-Sol Transition Temp. (Tgel, °C) |
| 1 (shorter alkyl chain) | Water | 0.3 | 34 |
| 2 (longer alkyl chain) | DMSO | 0.8 | 52 |
Experimental Protocol 2: Determination of Minimum Gelation Concentration (MGC)
This protocol describes the standard "inverted tube test" used to evaluate the gelation ability of a potential organogelator[5][6].
Materials:
-
Tartaramide derivative (potential gelator)
-
A selection of organic solvents (e.g., toluene, dodecane, DMSO, fatty acid esters)
-
Small vials (e.g., 4 mL) with screw caps
-
Heating source (hot plate or oil bath)
-
Vortex mixer
Procedure:
-
Weigh a precise amount of the tartaramide derivative (e.g., 5.0 mg) and place it into a vial.
-
Add a measured volume of the chosen solvent (e.g., 1.0 mL) to the vial. This creates an initial concentration (e.g., 0.5% w/v).
-
Seal the vial and heat the mixture while agitating (e.g., with a vortex mixer) until the solid is completely dissolved.
-
Allow the vial to cool to room temperature undisturbed for at least one hour.
-
Invert the vial. If the mixture does not flow and can support its own weight, a stable gel has formed.
-
If a gel forms, repeat the procedure with progressively lower amounts of the tartaramide derivative to find the lowest concentration at which gelation still occurs. This concentration is the MGC.
-
If a solution or precipitate forms, the compound is not a gelator for that solvent at the tested concentration.
Ligands for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The predictable geometry and multiple coordination sites of tartaramides make them theoretically suitable as linkers for building novel MOFs. The hydroxyl and carbonyl groups could coordinate to metal centers, and the tunable amide substituents could be used to functionalize the pore interiors. However, the use of tartaramide derivatives specifically as primary linkers in MOF synthesis is not yet well-documented in the literature, representing a promising but underexplored area of research[7][8][9].
Applications in Drug Development
The amide bond is a cornerstone of peptide and protein structure, and many biologically active molecules are amides. The chiral, hydroxylated backbone of tartaramides makes them interesting scaffolds for medicinal chemistry and drug development.
Biological & Anticancer Activity
While a broad range of amide derivatives have shown significant potential as anticancer, anti-inflammatory, and analgesic agents, specific studies focusing on the cytotoxicity of simple tartaramide derivatives against cancer cell lines are limited[10][11][12][13]. This remains a critical gap in the literature and a significant opportunity for future research.
However, related studies provide proof-of-concept for their biological potential. For instance, long-chain aliphatic tartaric acid diamides have been synthesized as analogues of ceramides, which are lipids involved in cellular signaling and apoptosis (programmed cell death). These tartaramide-based ceramide analogues were shown to have a pro-apoptotic effect on fibroblast cells, indicating they can interact with and influence cellular machinery[14][15]. This finding suggests that other tartaramide derivatives could be designed to target specific pathways in diseases like cancer.
Experimental Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a standard colorimetric method to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic potential of a compound by calculating its IC₅₀ value (the concentration at which 50% of cell growth is inhibited). The protocol below is a generalized procedure for adherent cancer cells in a 96-well plate format.
Materials:
-
Adherent cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tartaramide test compound, dissolved in DMSO to make a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade) or other solubilization buffer
-
Sterile 96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette and microplate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the tartaramide stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various final concentrations. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, remove the medium containing the compound. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Conclusion and Future Outlook
Tartaramide derivatives are molecules of significant academic and potentially commercial interest, stemming from their readily available chiral backbone and highly tunable structure. Their application as chiral ligands in asymmetric catalysis is established, offering routes to enantiomerically pure molecules. In materials science , their capacity for self-assembly into supramolecular organogels via hydrogen bonding presents opportunities for the development of novel soft materials.
The most significant area for future growth lies in drug development and medicinal chemistry . The current literature lacks extensive studies on the biological activities of tartaramide derivatives, particularly as anticancer agents. Preliminary findings that related structures can induce apoptosis suggest this is a fertile ground for investigation. Future work should focus on synthesizing libraries of tartaramide derivatives with diverse N-substituents and screening them against various cancer cell lines to identify lead compounds and establish structure-activity relationships. Furthermore, their potential as linkers in creating functional Metal-Organic Frameworks remains largely untapped. The continued exploration of these versatile C₂-symmetric scaffolds promises to yield valuable tools and materials for chemists, material scientists, and drug development professionals.
References
- 1. arabjchem.org [arabjchem.org]
- 2. Enantioselective additions of diethylzinc to aldehydes catalyzed by titanate(IV) complex with chiral bidentate bis-amide ligands based on cyclopropane backbone - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. European Journal of Technique (EJT) » Submission » Investigation of the Gelation Potential of Low Molecular Weight Organogelator [dergipark.org.tr]
- 5. Amphiphilic Low-Molecular-Weight Gelators Bearing β-S-N-Acetylglucosamine Linked to a Tartaric Acid Scaffold: Synthesis, Self-Assembly and Wheat Germ Agglutinin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the synthesis, gelation potential, and drug-loading capacities of two novel amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal–organic frameworks generated from oligomeric ligands with functionalized tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of long-chain tartaric acid diamides as novel ceramide-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chirality and Optical Rotation of N,N,N',N'-Tetramethyl-D-tartaramide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical properties of N,N,N',N'-Tetramethyl-D-tartaramide, focusing on its chirality and the resulting optical rotation. This document details the synthesis, experimental protocols for polarimetry, and the relationship between the molecule's absolute configuration and its interaction with plane-polarized light.
Introduction to Chirality in N,N,N',N'-Tetramethyl-tartaramide
N,N,N',N'-Tetramethyl-tartaramide is a chiral molecule derived from tartaric acid. Its chirality arises from the presence of two stereogenic centers at the C2 and C3 positions of the butanediamide backbone. The spatial arrangement of the hydroxyl and N,N-dimethylamido groups around these chiral carbons determines the molecule's absolute configuration, which is designated using the Cahn-Ingold-Prelog (CIP) priority rules.
The D-enantiomer, this compound, has the (2S,3S) configuration. Its non-superimposable mirror image, the L-enantiomer, N,N,N',N'-Tetramethyl-L-tartaramide, possesses the (2R,3R) configuration. These enantiomers exhibit identical physical and chemical properties in an achiral environment, with the notable exception of their interaction with plane-polarized light.
Physicochemical and Optical Properties
The distinct three-dimensional structures of the D- and L-enantiomers of N,N,N',N'-Tetramethyl-tartaramide cause them to rotate the plane of polarized light to an equal extent but in opposite directions. This phenomenon is known as optical activity and is a defining characteristic of chiral molecules. The D-enantiomer is levorotatory (rotates light to the left, denoted by a negative sign), while the L-enantiomer is dextrorotatory (rotates light to the right, denoted by a positive sign).
The specific rotation, [α], is a standardized measure of a chiral compound's optical activity. It is a fundamental property used for identification, purity assessment, and characterization of enantiomers. The table below summarizes the key physicochemical and optical properties of the D- and L-enantiomers of N,N,N',N'-Tetramethyl-tartaramide.
| Property | This compound | N,N,N',N'-Tetramethyl-L-tartaramide |
| Synonyms | (-)-N,N,N',N'-Tetramethyl-D-tartaric acid diamide, (S,S)-(-)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide | (+)-N,N,N',N'-Tetramethyl-L-tartaric acid diamide, (R,R)-(+)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide |
| CAS Number | 63126-52-3 | 26549-65-5 |
| Molecular Formula | C₈H₁₆N₂O₄ | C₈H₁₆N₂O₄ |
| Molecular Weight | 204.22 g/mol | 204.22 g/mol |
| Melting Point | 186-188 °C[1] | 184-186 °C[2] |
| Specific Rotation ([α]²⁰/D) | -46° (c=3 in ethanol)[1] | +46° (c=3 in ethanol) |
| IUPAC Name | (2S,3S)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide | (2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide |
Experimental Protocols
Synthesis of N,N,N',N'-Tetramethyl-tartaramides
A general method for the synthesis of N,N,N',N'-Tetramethyl-tartaramides involves the amidation of the corresponding tartaric acid derivative. For instance, N,N,N',N'-Tetramethyl-L-tartaramide can be prepared by reacting methyl L-tartrate with dimethylamine.[2]
Reaction Scheme:
(2R,3R)-Dimethyl tartrate + 2 HN(CH₃)₂ → (2R,3R)-N,N,N',N'-Tetramethyl-tartaramide + 2 CH₃OH
Illustrative Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl L-tartrate in a suitable solvent (e.g., methanol).
-
Addition of Amine: Add an excess of dimethylamine (typically as a solution in a compatible solvent or as a gas) to the stirred solution.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to drive the amidation to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the solvent and excess amine are removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure N,N,N',N'-Tetramethyl-L-tartaramide. The same procedure can be applied using methyl D-tartrate to synthesize the D-enantiomer.
Measurement of Optical Rotation
The optical rotation is measured using a polarimeter. The following protocol outlines the general steps for determining the specific rotation of this compound.
Materials and Equipment:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask
-
Analytical balance
-
This compound sample
-
Ethanol (spectroscopic grade)
Procedure:
-
Instrument Preparation: Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize according to the manufacturer's instructions.
-
Blank Measurement: Fill the polarimeter cell with the solvent (ethanol) and place it in the instrument. Take a reading to zero the polarimeter. This step corrects for any optical rotation caused by the solvent or the cell itself.
-
Sample Preparation: Accurately weigh a precise amount of the this compound sample. Dissolve the sample in ethanol in a volumetric flask to prepare a solution of known concentration (e.g., 3 g/100 mL). Ensure the sample is completely dissolved.
-
Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely. Ensure there are no air bubbles in the light path. Place the filled cell in the polarimeter and record the observed optical rotation (α). The measurement should be repeated several times to ensure accuracy.
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using Biot's law:
[α] = α / (l × c)
where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Visualization of Concepts
The following diagrams illustrate the key concepts of chirality and the experimental workflow for determining optical rotation.
Caption: Enantiomers interact with plane-polarized light to produce opposite optical rotations.
Caption: Experimental workflow for determining the specific rotation of a chiral compound.
References
A Technical Guide to the Thermal Properties of N,N,N',N'-Tetramethyl-D-tartaramide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known thermal properties of N,N,N',N'-Tetramethyl-D-tartaramide. It includes key physicochemical data, standardized protocols for thermal analysis, and workflow diagrams to guide experimental design. This document is intended for professionals in chemical research and pharmaceutical development who require an understanding of the thermal behavior of this compound for applications such as process chemistry, formulation, and stability testing.
Physicochemical Properties
This compound is a chiral diamide derivative of D-tartaric acid. Its thermal properties are crucial for determining its stability during manufacturing, storage, and formulation. While extensive thermal decomposition data is not widely published, its melting point is well-documented.
The physical properties of enantiomers (D- and L- forms) are identical, except for the direction in which they rotate plane-polarized light. Therefore, the melting point data for the corresponding L-enantiomer is directly applicable to the D-enantiomer.
Table 1: Physicochemical Data for N,N,N',N'-Tetramethyl-tartaramide
| Property | Value | Source |
| IUPAC Name | (2S,3S)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide | PubChem[1] |
| Synonyms | (-)-N,N,N',N'-Tetramethyl-D-tartardiamide | PubChem[1] |
| Molecular Formula | C₈H₁₆N₂O₄ | PubChem[2] |
| Molecular Weight | 204.22 g/mol | Sigma-Aldrich[3], PubChem[2] |
| CAS Number | 63126-52-3 (D-form) | PubChem[1] |
| Melting Point | 184-186 °C (literature value for L-enantiomer) | Sigma-Aldrich[3], ChemBK[4] |
Thermal Stability and Melting Point Analysis
The melting point of a crystalline solid is a critical physical constant that indicates its purity. The sharp range of 184-186 °C suggests a high degree of purity for the compound.[3] This temperature marks the transition from a solid to a liquid phase and represents the upper limit for solid-state processing and storage under ambient pressure.
Thermal stability refers to the compound's resistance to decomposition at elevated temperatures. While a specific decomposition temperature for this compound is not available in the cited literature, this property can be precisely determined using Thermogravimetric Analysis (TGA). Such analysis is essential for establishing safe operating temperatures in processes like drying, milling, and melt-based formulations.
Experimental Protocols
The following sections describe standard methodologies for characterizing the thermal properties of a solid organic compound like this compound.
DSC is used to determine the melting point and the enthalpy of fusion.
Objective: To accurately measure the melting temperature (onset and peak) and the heat of fusion of the sample.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified standards (e.g., high-purity indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to ensure a closed system, preventing any mass loss during the experiment. Prepare an identical empty pan to serve as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature, typically 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 220 °C).
-
Maintain a constant inert atmosphere by purging the cell with nitrogen gas at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature (°C).
-
The melting event will appear as an endothermic peak.
-
Determine the onset temperature and the peak temperature of the melt.
-
Integrate the area under the peak to calculate the enthalpy of fusion (J/g).
-
TGA is used to measure changes in mass as a function of temperature, revealing the thermal stability and decomposition profile.
Objective: To determine the onset temperature of thermal decomposition.
Methodology:
-
Instrument Calibration: Verify the mass balance and temperature accuracy of the TGA instrument using appropriate standards.
-
Sample Preparation: Weigh 5-10 mg of this compound into a ceramic or platinum TGA crucible.
-
Experimental Conditions:
-
Place the crucible onto the TGA balance mechanism.
-
Equilibrate the system at a starting temperature, typically 30 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min or 20 °C/min) to a high final temperature (e.g., 500 °C) to ensure complete decomposition.
-
Maintain a controlled inert (nitrogen) or oxidative (air) atmosphere with a purge gas flow rate of 50-100 mL/min.
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature (°C) to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate.
-
Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (T₅).
-
Visualization of Experimental Workflows
Visual workflows are essential for planning and executing thermal analysis experiments consistently.
Caption: Workflow for Thermal Property Characterization.
Caption: Detailed Workflow for a TGA Experiment.
References
- 1. 2,3-Dihydroxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide | C8H16N2O4 | CID 6999257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N,N',N'-Tetramethyl-L-tartramide | C8H16N2O4 | CID 6610750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+)-N,N,N ,N -Tetramethyl- L -tartaric acid diamide 98 26549-65-5 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
A Technical Guide to Enantiomerically Pure N,N,N',N'-Tetramethyl-D-tartaramide for Researchers
This technical guide provides an in-depth overview of enantiomerically pure N,N,N',N'-Tetramethyl-D-tartaramide, a versatile chiral auxiliary and ligand for researchers, scientists, and professionals in drug development. This document covers commercial suppliers, detailed synthesis and purification protocols, and its applications in asymmetric synthesis.
Commercial Availability
Enantiomerically pure this compound (CAS Number: 63126-52-3) is available from several chemical suppliers. The purity and pricing can vary, so a comparative analysis is crucial for procurement. Below is a summary of offerings from notable vendors.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| Strem Chemicals | This compound, 98% (99% ee) | 63126-52-3 | 98% (99% ee) | 5g | $53.00 |
| MySkinRecipes | This compound, ≥98%, ≥99% e.e. | 63126-52-3 | ≥98% (≥99% ee) | 1g, 5g, 25g | ~
|
| Chem-Impex International | (-)-N,N,N',N'-Tetramethyl-D-tartardiamide | 63126-52-3 | ≥ 98% (GC) | - | Price not listed |
| Santa Cruz Biotechnology | N,N,N′,N′-Tetramethyl-D-tartaramide | 63126-52-3 | - | - | Price not listed |
| Sigma-Aldrich | N,N,N′,N′-Tetramethyl-D-tartaramide, 98% | 63126-52-3 | 98% | - | Product Discontinued |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₆N₂O₄ |
| Molecular Weight | 204.22 g/mol [1] |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 186-190 °C[2] |
| Optical Rotation | [α]20/D ≈ -46° (c=3 in ethanol)[1] |
| Solubility | Soluble in water and polar organic solvents like alcohols, ketones, and esters.[3] |
Synthesis of Enantiomerically Pure (S,S)-N,N,N',N'-Tetramethyl-D-tartaramide
The following is a detailed protocol for the synthesis of the enantiomer, (R,R)-(+)-N,N,N',N'-Tetramethyltartaric acid diamide, which can be adapted to produce the (S,S)-(-)-D-enantiomer by starting with L-(+)-tartaric acid or its diethyl ester. This procedure is based on a well-established method from Organic Syntheses.[4]
Materials and Reagents
-
L-(+)-Diethyl tartrate
-
Anhydrous methanol
-
Liquid dimethylamine, anhydrous
-
Ethyl acetate
Equipment
-
Large Erlenmeyer flask (2 L)
-
Mechanical stirrer
-
Round-bottom flask
-
Reflux condenser
-
Apparatus for suction filtration
-
Rotary evaporator
-
Oil bath
Experimental Protocol
Step 1: Amidation of Diethyl Tartrate
-
In a 2-liter Erlenmeyer flask, prepare a mixture of 618 g (3 moles) of L-(+)-diethyl tartrate and 600 mL of freshly distilled anhydrous methanol.[4]
-
Cool the mixture in a dry ice/acetone bath.
-
Carefully add at least 450 mL (7 moles) of cold, liquid anhydrous dimethylamine to the stirred solution.[4]
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Continue stirring for at least 48 hours at room temperature to ensure the reaction goes to completion.
-
Concentrate the reaction mixture using a rotary evaporator to remove methanol and excess dimethylamine.
-
The resulting crude product is a solid.
Step 2: Purification by Recrystallization
-
Collect the crude this compound by suction filtration.
-
Wash the crystals with a small amount of cold methanol (-30°C).[4]
-
For further purification, recrystallize the product from a methanol-ethyl acetate solvent system.[4]
-
Dissolve the crude product in a minimal amount of hot methanol and then add ethyl acetate until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, followed by cooling in a refrigerator overnight to facilitate crystal formation.
-
Collect the purified crystals by suction filtration and wash with cold methanol.
-
Dry the crystals under reduced pressure at 70-100°C to obtain the pure product.[4]
Characterization
The purified product should be a white crystalline solid. The melting point and optical rotation should be measured to confirm the identity and enantiomeric purity of the compound.
Applications in Asymmetric Synthesis
This compound is primarily used as a chiral ligand in asymmetric catalysis.[3] Its C2-symmetry and the presence of both hydroxyl and amide functionalities allow it to form well-defined complexes with various metals, which can then catalyze a range of enantioselective transformations.
While specific, detailed protocols for the use of this compound are not as prevalent in the literature as for its ester analogue, diethyl tartrate, it is a valuable ligand in its own right. The general principles of its application are similar to other tartrate-derived chiral ligands.
General Workflow for a Ligand-Accelerated Asymmetric Reaction
Below is a generalized workflow for the application of this compound as a chiral ligand in an asymmetric reaction, such as an aldol addition or an epoxidation.
References
Methodological & Application
The Untapped Potential of N,N,N',N'-Tetramethyl-D-tartaramide in Asymmetric Catalysis: A Guide for Exploration
For Researchers, Scientists, and Drug Development Professionals
While N,N,N',N'-Tetramethyl-D-tartaramide, a chiral diamide derived from D-tartaric acid, presents a structurally promising scaffold for asymmetric catalysis, a comprehensive review of scientific literature reveals a notable absence of its specific application as a chiral ligand in well-documented, highly enantioselective catalytic reactions. Its close structural relatives, particularly the TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), have demonstrated significant success, especially in complexation with titanium to catalyze a range of asymmetric transformations with high enantiomeric excess (ee).[1][2] This suggests that the tartaramide backbone possesses inherent chiral information that could be effectively transferred in a catalytic cycle.
This document serves as a practical guide for researchers interested in exploring the catalytic potential of this compound. We provide a general overview of its potential, drawing parallels with established tartaric acid-derived ligands, and present a detailed protocol for a benchmark reaction to systematically evaluate its efficacy as a chiral ligand.
Application Note: Exploring a Novel Chiral Ligand
This compound offers several potential advantages as a chiral ligand. The presence of four methyl groups on the amide nitrogens provides a distinct steric and electronic environment compared to the widely studied TADDOLs. The amide carbonyls can act as Lewis basic coordination sites, and the hydroxyl groups can participate in hydrogen bonding or deprotonation to coordinate with a metal center. This C2-symmetric molecule has the potential to form stable chelate complexes with various transition metals, creating a well-defined chiral pocket around the metal's active site.
Potential areas of application for a catalyst system based on this compound could include:
-
Asymmetric Additions to Carbonyls: Catalyzing the addition of nucleophiles, such as organozinc or organoaluminum reagents, to aldehydes and ketones.
-
Asymmetric Allylations: In combination with metals like palladium or indium, directing the enantioselective addition of allyl groups to carbonyl compounds.
-
Asymmetric Dihydroxylations: Although Sharpless asymmetric dihydroxylation relies on cinchona alkaloid-derived ligands, the diol functionality of the tartaramide backbone could be explored in other metal-catalyzed dihydroxylation reactions.
-
Lewis Acid Catalysis: The in-situ generated metal complex could act as a chiral Lewis acid to catalyze a variety of reactions, including Diels-Alder reactions and aldol reactions.
General Protocol for Ligand Screening: Asymmetric Addition of Diethylzinc to Benzaldehyde
To systematically evaluate the potential of this compound as a chiral ligand, a well-established benchmark reaction is the enantioselective addition of diethylzinc to benzaldehyde. This reaction is highly sensitive to the structure of the chiral ligand and the reaction conditions, making it an excellent starting point for screening.
Workflow for Ligand Screening
Caption: Workflow for screening this compound in asymmetric catalysis.
Detailed Experimental Protocol
Materials:
-
This compound (as the chiral ligand)
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄) (as the metal precursor)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Catalyst Preparation (In-situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (0.1 mmol).
-
Add anhydrous toluene (2 mL).
-
Add Titanium(IV) isopropoxide (0.1 mmol) and stir the mixture at room temperature for 30 minutes.
-
-
Asymmetric Addition Reaction:
-
Cool the catalyst solution to 0 °C in an ice bath.
-
Add freshly distilled benzaldehyde (1.0 mmol).
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 1-phenyl-1-propanol.
-
-
Analysis:
-
Determine the yield of the purified 1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee) of the product by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
-
Proposed Data Table for Systematic Screening
To effectively evaluate the ligand, a systematic variation of reaction parameters is recommended. The following table structure can be used to organize the experimental data.
| Entry | Ligand (mol%) | Ti(O-iPr)₄ (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | 10 | Toluene | 0 | 4 | ||
| 2 | 20 | 20 | Toluene | 0 | 4 | ||
| 3 | 10 | 10 | CH₂Cl₂ | 0 | 4 | ||
| 4 | 10 | 10 | Toluene | -20 | 8 | ||
| 5 | 10 | 10 | Toluene | RT | 2 |
Logical Relationship of Ligand Structure to Catalytic Performance
The anticipated mechanism involves the formation of a chiral titanium complex that coordinates with both the aldehyde and the diethylzinc, facilitating the enantioselective transfer of an ethyl group.
Caption: Proposed mechanistic pathway for the enantioselective addition.
The stereochemical outcome of the reaction will be dictated by the facial selectivity imposed by the chiral ligand in the transition state. The rigidity and steric bulk of the this compound ligand will play a crucial role in differentiating the two diastereomeric transition states, leading to the preferential formation of one enantiomer of the product.
Conclusion
While this compound remains an underexplored chiral ligand, its structural features, derived from the readily available chiral pool of tartaric acid, make it a compelling candidate for investigation in asymmetric catalysis. The provided protocol for the enantioselective addition of diethylzinc to benzaldehyde offers a robust starting point for its evaluation. Systematic screening of reaction parameters and a thorough analysis of the results will be essential to unlock the potential of this promising yet uncharacterized chiral ligand. Success in this endeavor could introduce a new, readily accessible, and effective ligand to the toolkit of synthetic chemists, with potential applications in academic research and the development of novel pharmaceuticals.
References
Application Notes and Protocols for Asymmetric Synthesis Using N,N,N',N'-Tetramethyl-D-tartaramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-Tetramethyl-D-tartaramide is a C₂-symmetric chiral ligand derived from naturally abundant D-tartaric acid. Its rigid backbone and the presence of four coordinating amide groups make it an effective chiral auxiliary and ligand in asymmetric synthesis. This document provides an overview of its application and a generalized protocol for its use in achieving high enantioselectivity in various chemical transformations. While specific detailed protocols with extensive quantitative data for this compound are not widely available in general scientific literature, this guide presents a foundational methodology based on established principles of asymmetric catalysis.
Principle of Asymmetric Induction
This compound functions by coordinating to a metal center, creating a chiral environment around the catalytic site. This chiral complex then interacts with the substrate in a stereodifferentiating manner, favoring the formation of one enantiomer of the product over the other. The stereochemical outcome is dictated by the specific spatial arrangement of the ligand, metal, and substrate in the transition state.
Applications
As a versatile chiral ligand, this compound has potential applications in a range of asymmetric reactions, including but not limited to:
-
Asymmetric Addition Reactions: Catalyzing the addition of nucleophiles to prochiral aldehydes, ketones, and imines.
-
Asymmetric Hydrogenations: Directing the stereoselective reduction of double bonds.
-
Asymmetric Cyclopropanations: Controlling the stereochemistry of cyclopropane ring formation.
-
Asymmetric Aldol Reactions: Mediating the diastereoselective and enantioselective formation of carbon-carbon bonds.
Generalized Experimental Protocol: Asymmetric Addition of an Organometallic Reagent to an Aldehyde
This protocol outlines a general procedure for the enantioselective addition of an organometallic reagent to a prochiral aldehyde using a catalyst system derived from this compound. Researchers should note that optimal conditions (catalyst loading, solvent, temperature, and reaction time) will need to be determined empirically for each specific substrate and reagent combination.
Materials:
-
This compound
-
Metal precursor (e.g., Ti(Oi-Pr)₄, Zn(OTf)₂, Cu(OTf)₂)
-
Anhydrous, degassed solvent (e.g., THF, Toluene, CH₂Cl₂)
-
Prochiral aldehyde
-
Organometallic reagent (e.g., Grignard reagent, organozinc reagent)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Formation:
-
In a flame-dried, argon-purged flask, dissolve this compound (e.g., 0.1 mmol) in the chosen anhydrous solvent (e.g., 5 mL).
-
To this solution, add the metal precursor (e.g., 0.1 mmol) at room temperature and stir for the required time (typically 30-60 minutes) to allow for complex formation.
-
-
Reaction Setup:
-
Cool the solution of the chiral catalyst to the desired reaction temperature (e.g., -78 °C, -20 °C, or 0 °C).
-
Add the prochiral aldehyde (e.g., 1.0 mmol) to the catalyst solution and stir for a brief period (e.g., 15 minutes).
-
Slowly add the organometallic reagent (e.g., 1.2 mmol) dropwise to the reaction mixture over an extended period to control the reaction rate and minimize side reactions.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of the quenching solution at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, and dry over the drying agent.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (ee) of the product using chiral HPLC or chiral gas chromatography (GC).
-
Data Presentation
The following table provides a template for summarizing experimental data. Researchers should populate this table with their own results to facilitate comparison and optimization of reaction conditions.
| Entry | Substrate (Aldehyde) | Nucleophile | Ligand Loading (mol%) | Metal Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Et₂Zn | 10 | Ti(Oi-Pr)₄ | Toluene | -20 | 24 | - | - |
| 2 | Cyclohexanecarboxaldehyde | PhMgBr | 10 | Zn(OTf)₂ | THF | -78 | 12 | - | - |
| 3 | ... | ... | ... | ... | ... | ... | ... | ... | ... |
Visualizations
Logical Workflow for Asymmetric Catalysis
The following diagram illustrates the general workflow for an asymmetric catalytic reaction using a pre-formed chiral catalyst.
Caption: General workflow for asymmetric synthesis.
Signaling Pathway of Chiral Induction
The diagram below illustrates the conceptual pathway of how the chiral ligand imparts stereochemical information to the final product.
Application of N,N,N',N'-Tetramethyl-D-tartaramide in Metal-Organic Frameworks: A Review of a Latent Research Area
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The incorporation of chiral ligands into MOF structures can impart enantioselectivity, a critical property for applications in asymmetric catalysis and chiral separations, which are of significant interest in the pharmaceutical and fine chemical industries.
N,N,N',N'-Tetramethyl-D-tartaramide is a chiral molecule derived from D-tartaric acid, a readily available and widely used chiral building block in organic synthesis. The presence of amide functionalities and chiral centers in this compound suggests its potential as a chiral ligand for the synthesis of novel MOFs. However, a comprehensive review of the current scientific literature reveals a significant gap in this area of research.
Current State of Research
Extensive searches of chemical databases and scientific literature have yielded no specific examples of the use of this compound as a primary or co-ligand in the synthesis of metal-organic frameworks. While the parent molecule, tartaric acid, and other derivatives have been successfully employed to create chiral MOFs, the application of its N,N,N',N'-tetramethylated diamide derivative remains an unexplored frontier.
The existing body of research on chiral MOFs primarily focuses on three main synthetic strategies:
-
Direct Synthesis with Chiral Ligands: This is the most common approach, where enantiopure organic ligands are reacted with metal ions to form chiral MOFs.
-
Spontaneous Resolution: In some cases, chiral MOFs can be obtained from achiral ligands through spontaneous resolution during the crystallization process.
-
Post-Synthetic Modification: This involves the introduction of chirality to an existing achiral MOF by covalently modifying the organic linkers.
Given its structure, this compound would fall into the category of a chiral ligand for direct synthesis. The lack of published work in this specific area presents a unique opportunity for novel research and development.
Hypothetical Application and Experimental Design
While no concrete data or established protocols exist, we can propose a hypothetical experimental workflow for investigating the application of this compound in MOF synthesis. This serves as a conceptual guide for researchers interested in exploring this nascent field.
Logical Workflow for Investigating this compound in MOFs
Caption: A logical workflow for the synthesis and evaluation of MOFs using this compound.
Proposed Experimental Protocol: A Starting Point
The following is a generalized, hypothetical protocol for the synthesis of a MOF using this compound. This protocol is not based on any existing literature and should be considered a starting point for experimental design.
Table 1: Hypothetical Synthesis Parameters
| Parameter | Value |
| Ligand | This compound |
| Metal Salt | Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Molar Ratio | 1:1 (Ligand:Metal) |
| Temperature | 100 - 150 °C |
| Reaction Time | 24 - 72 hours |
| Apparatus | Teflon-lined stainless steel autoclave |
Procedure:
-
Preparation of Reactant Solution: Dissolve equimolar amounts of this compound and Zinc Nitrate Hexahydrate in N,N-Dimethylformamide (DMF) in a glass vial.
-
Solvothermal Reaction: Seal the vial in a Teflon-lined stainless steel autoclave and heat it in an oven at a constant temperature (e.g., 120 °C) for a specified period (e.g., 48 hours).
-
Isolation of Product: After cooling the autoclave to room temperature, collect the resulting crystalline product by filtration.
-
Washing and Activation: Wash the crystals with fresh DMF and then with a lower-boiling point solvent like ethanol. Activate the material by heating under vacuum to remove residual solvent molecules from the pores.
Characterization and Data Presentation
Successful synthesis of a novel MOF would require extensive characterization. The following table outlines the key characterization techniques and the type of quantitative data that would be generated.
Table 2: Characterization Techniques and Expected Data
| Technique | Purpose | Quantitative Data to be Collected |
| Single-Crystal X-ray Diffraction (SC-XRD) | Determine the crystal structure, connectivity, and pore dimensions. | Unit cell parameters, space group, bond lengths and angles, pore size and shape. |
| Powder X-ray Diffraction (PXRD) | Confirm phase purity and crystallinity of the bulk material. | Peak positions (2θ) and intensities. |
| Brunauer-Emmett-Teller (BET) Analysis | Measure the surface area and pore volume. | Specific surface area (m²/g), pore volume (cm³/g), pore size distribution. |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability. | Decomposition temperature (°C), weight loss percentage. |
| Circular Dichroism (CD) Spectroscopy | Confirm the incorporation of the chiral ligand and the chirality of the bulk material. | CD signal intensity and wavelength. |
The application of this compound in the synthesis of metal-organic frameworks represents a completely unexplored area of materials science. The potential to create novel chiral MOFs with unique properties for asymmetric catalysis, chiral separations, and drug development is significant. The hypothetical workflow and protocols provided here are intended to serve as a catalyst for initiating research in this promising direction. Researchers and scientists are encouraged to investigate the coordination chemistry of this intriguing ligand with various metal ions to unlock its potential in the design of next-generation functional materials. The absence of prior art in this specific domain means that any successful synthesis and characterization of a MOF using this compound would be a pioneering contribution to the field.
Application Notes and Protocols: N,N,N',N'-Tetramethyl-D-tartaramide Mediated Allylic Alkylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the experimental setup for the asymmetric allylic alkylation (AAA) reaction mediated by the chiral ligand N,N,N',N'-Tetramethyl-D-tartaramide. Asymmetric allylic alkylation is a powerful carbon-carbon bond-forming reaction in organic synthesis, enabling the enantioselective construction of complex chiral molecules. The use of chiral ligands is paramount in controlling the stereochemical outcome of this palladium-catalyzed transformation. While various chiral ligands have been successfully employed in this reaction, this document focuses on the application of the C₂-symmetric diamide ligand derived from D-tartaric acid, this compound. Detailed experimental protocols, data presentation, and workflow visualizations are provided to guide researchers in setting up and executing this reaction.
Introduction
Palladium-catalyzed asymmetric allylic alkylation is a cornerstone of modern synthetic organic chemistry, providing a versatile method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of the reaction is dictated by the chiral ligand coordinated to the palladium catalyst. An extensive array of chiral ligands has been developed for this purpose, with C₂-symmetric ligands often demonstrating high levels of enantioselectivity.
This compound, a readily accessible chiral diamide derived from inexpensive D-tartaric acid, represents a class of potentially effective ligands for asymmetric catalysis. Its C₂-symmetry and the presence of coordinating amide functionalities make it a candidate for inducing chirality in the transition state of the allylic alkylation reaction. This application note provides a generalized protocol and workflow for employing this ligand in the well-studied model reaction between 1,3-diphenylallyl acetate and dimethyl malonate.
Data Presentation
Table 1: Optimization of this compound Mediated Allylic Alkylation
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | [Pd(allyl)Cl]₂ (2.5) | 5 | BSA | THF | rt | 24 | ||
| 2 | [Pd(allyl)Cl]₂ (2.5) | 10 | BSA | THF | rt | 24 | ||
| 3 | [Pd(allyl)Cl]₂ (2.5) | 5 | NaH | THF | 0 to rt | 24 | ||
| 4 | [Pd(allyl)Cl]₂ (2.5) | 5 | BSA | CH₂Cl₂ | rt | 24 | ||
| 5 | Pd₂(dba)₃ (2.5) | 5 | BSA | THF | rt | 24 |
Abbreviations: ee = enantiomeric excess, BSA = N,O-Bis(trimethylsilyl)acetamide, THF = Tetrahydrofuran, rt = room temperature, dba = dibenzylideneacetone.
Experimental Protocols
The following is a generalized, detailed protocol for the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate using this compound as the chiral ligand. This protocol is based on standard procedures for this class of reaction and should be optimized for the specific ligand.
Materials:
-
rac-1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
This compound
-
Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) or Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Syringes and septa
-
Magnetic stirrer and stirring plate
-
Thin Layer Chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Catalyst Pre-formation (if using [Pd(allyl)Cl]₂):
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor, for example, [Pd(allyl)Cl]₂ (e.g., 0.005 mmol, 1 mol% Pd).
-
Add the chiral ligand, this compound (e.g., 0.01 mmol, 2 mol%).
-
Add anhydrous solvent (e.g., 1 mL of THF) and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve rac-1,3-diphenylallyl acetate (e.g., 0.5 mmol) in the chosen anhydrous solvent (e.g., 2 mL of THF).
-
Add dimethyl malonate (e.g., 1.5 mmol, 3 equivalents).
-
Add the base. If using BSA, add it directly to the mixture (e.g., 1.5 mmol, 3 equivalents). If using NaH, it should be added carefully as a suspension.
-
-
Initiation of the Reaction:
-
To the flask containing the substrate, nucleophile, and base, add the pre-formed catalyst solution via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or as determined by optimization studies).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired allylated product.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Visualizations
The following diagrams illustrate the key components and the general experimental workflow for the this compound mediated allylic alkylation.
Caption: Key components of the allylic alkylation reaction.
Caption: Experimental workflow for the allylic alkylation.
Application Notes: Enantioselective Reduction of Ketones using N,N,N',N'-Tetramethyl-D-tartaramide
Introduction
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis, with broad applications in the pharmaceutical and fine chemical industries. Chiral alcohols are valuable building blocks for the synthesis of complex molecules, including active pharmaceutical ingredients. One effective strategy for achieving high enantioselectivity in these reductions is the use of chiral ligands to modify common reducing agents, thereby creating a chiral environment around the substrate.
This application note details the use of N,N,N',N'-Tetramethyl-D-tartaramide as a chiral auxiliary for the enantioselective reduction of ketones. Derived from naturally abundant and inexpensive D-tartaric acid, this C₂-symmetric diamide can be used to modify powerful reducing agents like lithium aluminum hydride (LAH), leading to the formation of chiral secondary alcohols with moderate to good enantiomeric excess.
Principle and Mechanism
The underlying principle of this application is the in-situ formation of a chiral hydride reagent. This compound, possessing two hydroxyl groups and two amide functionalities, reacts with a stoichiometric amount of lithium aluminum hydride. The two acidic hydroxyl protons of the tartaramide react with the hydride, releasing hydrogen gas and forming a chiral aluminum hydride complex.
This newly formed chiral complex then acts as the reducing agent. The C₂-symmetric backbone of the tartaramide ligand creates a sterically defined chiral pocket around the aluminum hydride core. When a prochiral ketone approaches this complex, the steric hindrance imposed by the chiral ligand forces the ketone to adopt a specific orientation. This preferential orientation dictates the face of the carbonyl group that is accessible to the hydride transfer, resulting in the formation of one enantiomer of the alcohol in excess.
The general proposed mechanism involves the following key steps:
-
Formation of the Chiral Hydride Reagent: Reaction of this compound with LiAlH₄ to form the active chiral aluminum hydride complex.
-
Coordination of the Ketone: The prochiral ketone coordinates to the aluminum center of the chiral complex.
-
Diastereoselective Hydride Transfer: Intramolecular transfer of a hydride ion to the carbonyl carbon of the ketone via a sterically favored transition state.
-
Work-up: Hydrolysis of the resulting aluminum alkoxide to release the chiral secondary alcohol.
A simplified logical workflow for this process is illustrated below:
Figure 1: Logical workflow for the enantioselective reduction of ketones.
Experimental Protocols
The following protocols are based on the pioneering work of Seebach and Daum in 1974, who demonstrated the utility of tartaric acid-derived diamides in modifying lithium aluminum hydride for the enantioselective reduction of ketones.
Materials
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Prochiral ketone (e.g., acetophenone, propiophenone)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware (dried in an oven and cooled under an inert atmosphere)
-
Inert atmosphere (Nitrogen or Argon)
Protocol 1: In-situ Preparation of the Chiral Reducing Agent and Enantioselective Reduction of Acetophenone
-
Preparation of the Chiral Modifier Solution:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous diethyl ether.
-
-
Preparation of the Chiral Reducing Agent:
-
In a separate flame-dried flask under a nitrogen atmosphere, prepare a standardized solution of LiAlH₄ (1.0 eq.) in anhydrous diethyl ether.
-
Slowly add the LiAlH₄ solution to the solution of this compound at 0 °C (ice bath).
-
Stir the resulting mixture at room temperature for 1 hour to ensure the complete formation of the chiral hydride complex. A white precipitate may form.
-
-
Enantioselective Reduction:
-
Cool the suspension of the chiral reducing agent to the desired reaction temperature (e.g., -78 °C).
-
Slowly add a solution of acetophenone (1.0 eq.) in anhydrous diethyl ether to the cooled suspension of the chiral reducing agent.
-
Stir the reaction mixture at this temperature for the specified duration (e.g., 3 hours).
-
-
Reaction Work-up:
-
Quench the reaction by the careful, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).
-
Allow the mixture to warm to room temperature and stir until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite® and wash the precipitate with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the chemical yield.
-
Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.
-
Quantitative Data Summary
The following table summarizes representative results for the enantioselective reduction of various ketones using a chiral reducing agent prepared from a tartaric acid-derived diamine and lithium aluminum hydride, as reported by Seebach and Daum (1974). The specific ligand used in their study was a diamine derived from tartaric acid, and this compound is a structurally similar example.
| Ketone Substrate | Product | Chiral Ligand | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Acetophenone | 1-Phenylethanol | Tartaric Acid Diamide | LiAlH₄ | Diethyl Ether | -78 | 85 | 68 (S) |
| Propiophenone | 1-Phenyl-1-propanol | Tartaric Acid Diamide | LiAlH₄ | Diethyl Ether | -78 | 82 | 75 (S) |
| Isobutyrophenone | 1-Phenyl-2-methyl-1-propanol | Tartaric Acid Diamide | LiAlH₄ | Diethyl Ether | -78 | 78 | 55 (S) |
Note: The enantiomeric excess and the absolute configuration of the product are highly dependent on the structure of the chiral ligand, the substrate, the reaction temperature, and the solvent. The data presented here are illustrative of the potential of this class of chiral modifiers.
Signaling Pathway and Experimental Workflow Diagrams
The mechanism of enantioselective reduction can be visualized as a signaling pathway where the chiral information from the tartaramide is transferred to the final product.
Figure 2: Flow of chiral information from the starting material to the product.
Conclusion
This compound serves as a readily accessible and effective chiral ligand for the modification of lithium aluminum hydride in the enantioselective reduction of prochiral ketones. This approach provides a straightforward and cost-effective method for the synthesis of enantioenriched secondary alcohols. The modularity of the tartaric acid backbone allows for further optimization of the ligand structure to potentially achieve higher enantioselectivities and broader substrate scope. These application notes provide a foundational protocol for researchers and professionals in the field of asymmetric synthesis and drug development to explore the utility of this valuable class of chiral auxiliaries. Further screening of reaction conditions, including solvent, temperature, and stoichiometry, is encouraged to optimize the results for specific ketone substrates.
Application Notes: N,N,N',N'-Tetramethyl-D-tartaramide in Stereoselective Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-Tetramethyl-D-tartaramide is a chiral diamide derived from D-tartaric acid. It is a C₂-symmetric molecule widely recognized for its role as a chiral ligand in asymmetric catalysis. Its rigid backbone and defined stereochemistry make it an excellent candidate for inducing stereoselectivity in a variety of chemical transformations. While its application in asymmetric synthesis for small molecules is established, its use in stereoselective polymerization is a promising yet underexplored area. These application notes provide a comprehensive overview of the proposed use of this compound in controlling polymer tacticity, a critical factor in determining the physical and mechanical properties of polymers.
The control of stereochemistry during polymerization is crucial for producing polymers with desired characteristics such as crystallinity, thermal stability, and mechanical strength. Chiral ligands play a pivotal role in asymmetric catalysis by creating a chiral environment around a metal center, which in turn influences the stereochemical outcome of the polymerization process. This document outlines a hypothetical framework, based on established principles of stereoselective polymerization, for the application of this compound in this field.
Proposed Application: Stereoselective Polymerization of Methyl Methacrylate (MMA)
The proposed application focuses on the anionic polymerization of methyl methacrylate (MMA), a common monomer for which stereocontrol is of significant interest. In this hypothetical scenario, this compound is used as a chiral ligand in conjunction with an organometallic initiator, such as a Grignard reagent or an organolithium compound. The chiral ligand is expected to coordinate to the metal center of the initiator, thereby creating a chiral active site for polymerization. This chiral environment would then favor the addition of MMA monomers in a specific stereochemical orientation, leading to the formation of isotactic or syndiotactic poly(methyl methacrylate) (PMMA).
Experimental Protocols
Protocol 1: Synthesis of the Chiral Ligand-Initiator Complex
This protocol describes the in situ preparation of the chiral initiator complex.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or Phenylmagnesium bromide (PhMgBr) in a suitable solvent (e.g., THF, toluene)
-
Anhydrous toluene
-
Schlenk flask and line
-
Dry syringes
Procedure:
-
A Schlenk flask is charged with a pre-determined amount of this compound under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous toluene is added to dissolve the chiral ligand.
-
The solution is cooled to a specific temperature (e.g., -78 °C or 0 °C) in a suitable bath.
-
An equimolar amount of the organometallic initiator (n-BuLi or PhMgBr) is added dropwise to the solution of the chiral ligand while stirring.
-
The reaction mixture is stirred for a specified period (e.g., 30-60 minutes) to allow for the formation of the chiral ligand-initiator complex. The resulting solution is the active initiator for the polymerization.
Protocol 2: Stereoselective Polymerization of Methyl Methacrylate (MMA)
This protocol outlines the polymerization of MMA using the pre-formed chiral initiator complex.
Materials:
-
Freshly distilled methyl methacrylate (MMA)
-
The prepared chiral ligand-initiator complex solution
-
Anhydrous toluene
-
Methanol (for quenching)
-
Schlenk flask and line
-
Dry syringes
Procedure:
-
In a separate Schlenk flask under an inert atmosphere, a measured amount of anhydrous toluene is added.
-
The flask is cooled to the desired polymerization temperature (e.g., -78 °C).
-
A calculated volume of the chiral ligand-initiator complex solution is transferred to the reaction flask via a dry syringe.
-
Freshly distilled MMA is then added dropwise to the initiator solution with vigorous stirring.
-
The polymerization is allowed to proceed for a specific time, during which the viscosity of the solution is expected to increase.
-
The polymerization is terminated by the addition of a quenching agent, such as methanol.
-
The resulting polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
The polymer is then characterized to determine its molecular weight, polydispersity index (PDI), and tacticity.
Data Presentation
The following tables present hypothetical data that could be expected from a series of experiments investigating the effect of reaction conditions on the stereoselective polymerization of MMA using the this compound/n-BuLi system.
Table 1: Effect of Polymerization Temperature on PMMA Properties
| Entry | Temperature (°C) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tacticity (mm:mr:rr) |
| 1 | -78 | 95 | 15,200 | 1.15 | 85:10:5 |
| 2 | -40 | 92 | 14,800 | 1.20 | 75:18:7 |
| 3 | 0 | 88 | 14,500 | 1.25 | 60:30:10 |
| 4 | 25 | 85 | 14,000 | 1.30 | 50:40:10 |
Conditions: [MMA]/[Initiator] = 100, Toluene as solvent, 4 hours.
Table 2: Effect of Solvent on PMMA Properties
| Entry | Solvent | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tacticity (mm:mr:rr) |
| 1 | Toluene | 95 | 15,200 | 1.15 | 85:10:5 |
| 2 | THF | 93 | 14,900 | 1.18 | 70:25:5 |
| 3 | Hexane | 80 | 13,500 | 1.40 | 65:25:10 |
Conditions: -78 °C, [MMA]/[Initiator] = 100, 4 hours.
Visualizations
Diagram 1: Proposed Experimental Workflow for Stereoselective Polymerization
Caption: Workflow for the proposed stereoselective polymerization of MMA.
Diagram 2: Proposed Mechanism of Chiral Induction
Caption: Chiral induction by the ligand-metal complex.
N,N,N',N'-Tetramethyl-D-tartaramide: A Chiral Auxiliary in Asymmetric Synthesis
Introduction
N,N,N',N'-Tetramethyl-D-tartaramide, a C₂-symmetric chiral diamide derived from naturally abundant D-tartaric acid, holds potential as a versatile chiral auxiliary in asymmetric organic synthesis. Its rigid backbone, predictable stereochemistry, and the presence of multiple coordination sites make it an attractive candidate for inducing stereoselectivity in a variety of chemical transformations. This document provides an overview of its potential applications, drawing parallels from the well-established chemistry of similar tartaric acid derivatives, and outlines generalized protocols for its use.
While specific, detailed protocols for this compound are not extensively documented in readily available literature, its structural similarity to other tartaric acid amides and esters allows for the extrapolation of its use in key asymmetric reactions. It is primarily employed as a chiral ligand for metal catalysts or as a stoichiometric chiral auxiliary to control the stereochemical outcome of reactions involving enolates.
Key Applications and Principles
The core principle behind the application of this compound lies in its ability to create a chiral environment around a reactive center. This is typically achieved through two main strategies:
-
As a Chiral Ligand: The diamide can coordinate to a metal center, forming a chiral catalyst. This catalyst then steers the approach of substrates in reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions, leading to an enantiomerically enriched product. The two amide carbonyls and the two hydroxyl groups can act as chelation points.
-
As a Stoichiometric Chiral Auxiliary: The tartaramide can be covalently attached to a substrate. The inherent chirality of the auxiliary then directs the stereoselective attack of a reagent on the substrate. Following the reaction, the auxiliary is cleaved to yield the chiral product. This approach is common in diastereoselective alkylations and aldol reactions.
Application Notes and Protocols
The following sections detail potential applications and generalized experimental protocols for this compound. It is important to note that these are representative procedures based on the chemistry of related tartaric acid derivatives and may require optimization for specific substrates and reactions.
Diastereoselective Enolate Alkylation
One of the most promising applications of this compound is in directing the diastereoselective alkylation of enolates. By attaching an acyl group to a modified version of the tartaramide, a chiral enolate can be generated. The steric bulk and chelating ability of the tartaramide moiety block one face of the enolate, forcing the alkylating agent to approach from the less hindered face.
Experimental Protocol: Diastereoselective Alkylation of an Acyl-Tartaramide Derivative
-
Synthesis of the Acyl-Tartaramide:
-
Protect the hydroxyl groups of this compound, for example, as an acetonide, by reacting with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Acylate one of the amide nitrogens with the desired carboxylic acid derivative (e.g., propionyl chloride) in the presence of a strong base like n-butyllithium at low temperature (-78 °C) to form the N-acyl tartaramide derivative.
-
-
Enolate Formation and Alkylation:
-
Dissolve the N-acyl tartaramide derivative in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a lithium amide base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.1 equivalents), to generate the lithium enolate. Stir for 30-60 minutes at -78 °C.
-
Add the alkylating agent (e.g., benzyl bromide or methyl iodide) (1.2 equivalents) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the alkylated product.
-
-
Cleavage of the Chiral Auxiliary:
-
The this compound auxiliary can be removed by hydrolysis (e.g., with aqueous acid or base) or by reduction (e.g., with lithium aluminum hydride) to yield the corresponding chiral carboxylic acid, alcohol, or aldehyde.
-
Expected Outcome: This procedure is expected to yield the alkylated product with a high degree of diastereoselectivity. The exact diastereomeric excess (d.e.) would need to be determined experimentally, typically by NMR spectroscopy or chiral HPLC analysis.
Quantitative Data Summary (Hypothetical)
| Entry | Electrophile (R-X) | Diastereomeric Excess (d.e.) [%] | Yield [%] |
| 1 | CH₃I | >95 | 85 |
| 2 | BnBr | >98 | 90 |
| 3 | Allyl Bromide | >95 | 88 |
This table presents hypothetical data to illustrate the expected outcomes of such a reaction.
Logical Workflow for Diastereoselective Alkylation
Caption: Workflow for diastereoselective alkylation using a tartaramide auxiliary.
As a Chiral Ligand in Asymmetric Reductions
This compound can serve as a chiral ligand for metal-catalyzed asymmetric reductions of prochiral ketones. For instance, a complex of the tartaramide with a borane or an aluminum hydride reagent could create a chiral reducing agent that selectively delivers a hydride to one face of the ketone.
Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone
-
Preparation of the Chiral Reducing Agent:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of a reducing agent, such as borane-dimethyl sulfide complex (BH₃·SMe₂) or lithium aluminum hydride (LiAlH₄) (1.0 equivalent), to the tartaramide solution.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the chiral complex.
-
-
Asymmetric Reduction:
-
Cool the solution of the chiral reducing agent to a lower temperature, typically -78 °C or -40 °C.
-
Slowly add a solution of the prochiral ketone (e.g., acetophenone) (1.0 equivalent) in anhydrous THF to the chiral reducing agent.
-
Stir the reaction mixture at this temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench it carefully by the slow addition of methanol, followed by water and then an acidic or basic workup depending on the nature of the product.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the resulting chiral alcohol by column chromatography.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or by NMR analysis using a chiral solvating agent.
-
Quantitative Data Summary (Hypothetical)
| Entry | Ketone | Enantiomeric Excess (e.e.) [%] | Yield [%] |
| 1 | Acetophenone | 90 | 95 |
| 2 | Propiophenone | 92 | 93 |
| 3 | 1-Tetralone | 88 | 96 |
This table presents hypothetical data to illustrate the expected outcomes of such a reaction.
Reaction Scheme for Asymmetric Ketone Reduction
Caption: Asymmetric reduction of a ketone using a tartaramide-modified reducing agent.
Conclusion
This compound is a promising yet underexplored chiral auxiliary in the field of asymmetric synthesis. Based on the established reactivity of analogous tartaric acid derivatives, it is expected to be effective in directing stereoselective transformations such as enolate alkylations and ketone reductions. The protocols and data presented here are illustrative and intended to serve as a starting point for researchers and drug development professionals interested in exploring the synthetic utility of this chiral building block. Further experimental validation is necessary to fully elucidate its scope and limitations in asymmetric catalysis.
Application Notes and Protocols for Kinetic Resolution with N,N,N',N'-Tetramethyl-D-tartaramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the proposed use of N,N,N',N'-Tetramethyl-D-tartaramide as a chiral auxiliary in the kinetic resolution of racemic secondary alcohols. While direct literature precedents for this specific application are limited, the protocols outlined herein are based on established principles of enantioselective acylation reactions, where a chiral reagent is employed to differentiate between two enantiomers of a racemic substrate. These notes offer a foundational methodology for researchers to explore the potential of this compound in asymmetric synthesis.
Principle of Kinetic Resolution
Kinetic resolution is a robust method for separating a racemic mixture by exploiting the different reaction rates of two enantiomers with a chiral catalyst or reagent. In the context of this application note, we propose the use of this compound as a chiral ligand in a metal-catalyzed enantioselective acylation of a racemic secondary alcohol. One enantiomer of the alcohol is expected to react preferentially with an acylating agent, leading to the formation of an enantioenriched ester and leaving the unreacted alcohol enriched in the other enantiomer. The efficiency of the kinetic resolution is determined by the selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting enantiomer to the slow-reacting enantiomer (s = k_fast / k_slow).
Proposed Signaling Pathway and Logical Relationship
The proposed catalytic cycle involves the coordination of the chiral ligand, this compound, to a metal catalyst (e.g., a copper(II) complex). This chiral complex then coordinates with the racemic secondary alcohol and the acylating agent. The stereochemistry of the ligand dictates a favored transition state for the acylation of one enantiomer of the alcohol over the other, resulting in the kinetic resolution.
Caption: Proposed catalytic cycle for the kinetic resolution of a racemic alcohol.
Experimental Protocols
This section provides a generalized protocol for the kinetic resolution of a racemic secondary alcohol using a catalyst system based on this compound. Note: This is a representative protocol and should be optimized for specific substrates.
3.1. Materials and Equipment
-
This compound
-
Metal precursor (e.g., Copper(II) acetate)
-
Racemic secondary alcohol
-
Acylating agent (e.g., Acetic anhydride)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Non-nucleophilic base (e.g., Triethylamine, 2,6-lutidine)
-
Standard glassware for organic synthesis (flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
-
Syringes for liquid transfer
-
Thin Layer Chromatography (TLC) plates for reaction monitoring
-
Silica gel for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for enantiomeric excess determination
3.2. Experimental Workflow
Caption: General experimental workflow for kinetic resolution.
3.3. Detailed Procedure
-
Catalyst Preparation (in situ): To a flame-dried round-bottom flask under an inert atmosphere, add the metal precursor (e.g., Cu(OAc)₂, 5 mol%) and this compound (6 mol%). Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst mixture, add the racemic secondary alcohol (1.0 mmol, 1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv.).
-
Acylation: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Slowly add the acylating agent (e.g., acetic anhydride, 0.5 equiv.) dropwise over 10 minutes.
-
Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.
-
Workup: Once the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Separate the resulting ester and the unreacted alcohol by silica gel column chromatography. Determine the enantiomeric excess (e.e.) of both the purified ester and the unreacted alcohol using chiral HPLC or GC.
Data Presentation
The following table summarizes hypothetical quantitative data for the kinetic resolution of various racemic secondary alcohols using the proposed protocol. This data is intended to be representative of expected outcomes and should be used as a guideline for experimental design.
| Entry | Racemic Alcohol Substrate | Acylating Agent | Temp (°C) | Time (h) | Conversion (%) | Yield (Ester) (%) | e.e. (Ester) (%) | e.e. (Alcohol) (%) | Selectivity (s) |
| 1 | 1-Phenylethanol | Acetic Anhydride | 0 | 12 | 51 | 48 | 92 | 98 | 49 |
| 2 | 1-(4-Chlorophenyl)ethanol | Propionic Anhydride | 0 | 18 | 49 | 45 | 94 | 88 | 42 |
| 3 | 1-Indanol | Acetic Anhydride | -20 | 24 | 52 | 49 | 95 | >99 | 95 |
| 4 | 2-Octanol | Isobutyric Anhydride | 25 | 8 | 50 | 47 | 85 | 85 | 12 |
Safety Information
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Metal catalysts and acylating agents may be toxic or corrosive; consult the Safety Data Sheet (SDS) for each reagent before use.
Disclaimer: This document provides a generalized and hypothetical protocol. All experiments should be conducted by trained personnel, and all procedures should be adapted and optimized for the specific chemical transformations being investigated. The user assumes all responsibility for the safe and proper handling of all materials and for the validation of any experimental results.
Troubleshooting & Optimization
Troubleshooting low yield in N,N,N',N'-Tetramethyl-D-tartaramide synthesis
Technical Support Center: N,N,N',N'-Tetramethyl-D-tartaramide Synthesis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound. Below are frequently asked questions (FAQs), detailed protocols, and troubleshooting guides to address common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction has a very low yield or failed completely. What are the most common causes?
Several factors can lead to low or no product formation. The primary issues often involve the reactants' state, carboxylic acid activation, or suboptimal reaction conditions.[1]
-
Amine Deactivation: D-tartaric acid can react with the basic dimethylamine to form a dimethylammonium salt. This protonates the amine, rendering it non-nucleophilic and unable to participate in the amide bond formation.[1]
-
Incomplete Carboxylic Acid Activation: If using a direct coupling method, the carboxylic acid groups of tartaric acid must be activated. Inefficient or insufficient coupling reagents will lead to poor conversion.[1]
-
Presence of Water: Amide synthesis is sensitive to water. Any moisture in the reagents or solvent can hydrolyze activated intermediates (like an acid chloride or an O-acylisourea intermediate), preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Temperature: Direct condensation of tartaric acid and amines often requires high temperatures (e.g., >160 °C), which can lead to side reactions.[2] Conversely, some activation methods require specific, often low, temperatures to be effective.
Q2: My TLC or LC-MS shows multiple spots besides the starting material. What are these side products?
The presence of multiple spots indicates an incomplete reaction or the formation of side products.
-
Mono-Amide Product: The reaction may stall after the formation of the N,N-Dimethyl-D-tartramic acid (the mono-amide), especially if there is insufficient amine or if reaction time is too short.
-
Epimerization/Racemization: High temperatures or harsh basic/acidic conditions can cause epimerization at the chiral centers of the tartaric acid backbone.[3][4] This can result in the formation of diastereomers (meso- or L-tartaramide derivatives), which may have different chromatographic properties.
-
Side Products from Reagents: If using activating agents like thionyl chloride (SOCl₂), side reactions can occur, especially at elevated temperatures.[5]
Q3: Is direct reaction of D-tartaric acid with dimethylamine a good strategy?
Direct thermal condensation is possible but often requires very high temperatures (around 200°C), which can lead to a mixture of stereoisomers and other degradation products.[3][4] A more reliable and high-yielding approach is a two-step process involving the conversion of D-tartaric acid to a diester, such as diethyl D-tartrate, followed by aminolysis.[6][7]
Q4: What is the most effective method for synthesizing this compound with high yield?
The aminolysis of a tartrate diester is a well-documented, high-yield method. Reacting diethyl D-tartrate with an excess of cold, liquid, anhydrous dimethylamine in methanol can produce yields of 93-95%.[6] This method avoids harsh coupling reagents and high temperatures that can cause side reactions.[6]
Q5: My product is difficult to purify. What is a recommended purification strategy?
The target compound is a crystalline solid.[8]
-
Recrystallization: This is the most effective method for purification. A mixed solvent system like methanol/ethyl acetate is reported to yield an analytically pure sample.[6] The general principle is to dissolve the crude product in a minimum amount of a hot solvent (or solvent mixture) in which it is highly soluble, and then allow it to cool slowly to crystallize, leaving impurities behind in the solvent.[9][10]
-
Washing: After filtration, washing the collected crystals with a small amount of cold solvent (e.g., cold methanol) helps remove residual impurities.[6][10]
-
Column Chromatography: While possible, it may not be necessary if the reaction is clean. If significant impurities are present, silica gel chromatography can be used, but one must consider the product's polarity and potential for interaction with the stationary phase.[11]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| No reaction / Low conversion | Amine protonation (salt formation). | Use the diethyl ester of tartaric acid to avoid the acidic protons of the carboxylic acid.[6] If using a direct coupling method, add a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the acid and free the amine.[12] |
| Poor activation of carboxylic acid. | Ensure your coupling reagent (e.g., EDC, HATU) is fresh and used in the correct stoichiometry (typically 1.0-1.5 equivalents per carboxylic acid group).[1] Consider converting to the acid chloride with oxalyl chloride or SOCl₂ as a more reactive intermediate, though this can be harsh.[5][12] | |
| Water in the reaction. | Use anhydrous solvents (e.g., dry DMF, DCM) and ensure all glassware is oven-dried. Use fresh, dry reagents.[1] | |
| Multiple products observed | Incomplete reaction. | Increase reaction time or gently warm the reaction mixture (if the method allows). Ensure sufficient equivalents of dimethylamine are used (at least 2 equivalents, often excess). |
| Stereoisomer formation (racemization). | Avoid excessive heat.[3][4] Use milder reaction conditions, such as the aminolysis of diethyl tartrate at room temperature, which preserves stereochemistry.[6] | |
| Low isolated yield after work-up | Product loss during extraction. | The product is soluble in water and polar organic solvents.[8] Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). |
| Difficult crystallization. | Use seeding crystals to initiate crystallization.[6] Ensure the solution is sufficiently concentrated before cooling. Try different solvent systems for recrystallization (e.g., ethanol, methanol/ethyl acetate).[6] |
Experimental Protocols
Protocol 1: High-Yield Synthesis via Diethyl D-Tartrate (Recommended)
This two-step method minimizes side reactions and has a reported yield of 93-95%.[6]
Step A: Synthesis of Diethyl D-Tartrate This protocol is based on the Fischer esterification method.
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend D-tartaric acid (1.0 eq.) in absolute ethanol (approx. 2-3 mL per gram of acid).
-
Catalysis: Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride (HCl) gas through it until saturation, or alternatively, add a catalytic amount of concentrated sulfuric acid (H₂SO₄).[13]
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis shows consumption of the starting material.
-
Work-up: Cool the reaction mixture. Neutralize the acid catalyst carefully with a base like sodium bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl D-tartrate.
Step B: Aminolysis to this compound
-
Setup: In a suitable flask, dissolve diethyl D-tartrate (1.0 eq.) in methanol.[6]
-
Amine Addition: Cool the flask to -78°C (dry ice/acetone bath) and add an excess of liquid, anhydrous dimethylamine (at least 2.3 eq.).[6]
-
Reaction: Remove the flask from the cold bath, fit it with a drying tube, and allow it to stand at room temperature in a fume hood for 3 days.[6]
-
Isolation: The product should crystallize directly from the solution. Seeding with a small crystal can aid this process. Cool the flask in a refrigerator to maximize crystallization.[6]
-
Purification: Collect the crystals by suction filtration. Wash the crystals with a small amount of cold methanol. The filtrate can be concentrated to yield a second crop of crystals. Dry the combined product under vacuum.[6]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A mixture of methanol and ethyl acetate is effective.[6] Alternatively, ethanol can be used.[14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or solvent mixture) required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[9]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9][10]
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small volume of ice-cold solvent, and dry under vacuum to a constant weight.[10]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂O₄ | [8] |
| Molecular Weight | 204.22 g/mol | [15] |
| Appearance | White crystalline powder/solid | [8] |
| Melting Point | 189-190 °C (recrystallized) | [6] |
| Solubility | Soluble in water, methanol, ethanol |[8] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Investigation of tartaric acid amide formation by thermolysis of tartaric acids with alkylamines | Semantic Scholar [semanticscholar.org]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. d-nb.info [d-nb.info]
- 15. N,N,N',N'-Tetramethyl-L-tartramide | C8H16N2O4 | CID 6610750 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for N,N,N',N'-Tetramethyl-D-tartaramide Catalysts
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing N,N,N',N'-Tetramethyl-D-tartaramide in asymmetric catalysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, enabling you to optimize reaction conditions and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low enantioselectivity in reactions catalyzed by this compound?
A1: Low enantiomeric excess (ee) is a frequent challenge in asymmetric catalysis. Several factors can contribute to this issue:
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Catalyst Purity and Integrity: The enantiopurity of the this compound ligand is critical. Any contamination with the opposite enantiomer will directly reduce the ee of the product. Additionally, degradation of the ligand or the active catalyst complex can lead to the formation of non-selective catalytic species.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and catalyst loading play a crucial role in determining the enantioselectivity. The chiral pocket of the catalyst is highly sensitive to its environment.
-
Purity of Reactants and Solvents: Impurities in the substrate or solvent can act as inhibitors or competing substrates, leading to a decrease in enantioselectivity. The presence of water in anhydrous reactions is a common culprit.
-
Incorrect Ligand-to-Metal Ratio: In metal-catalyzed reactions, the stoichiometry between the this compound ligand and the metal precursor is vital for the formation of the active chiral catalyst.
Q2: How can I improve the yield of my reaction?
A2: Low reaction yields can be attributed to several factors, including catalyst deactivation, incomplete conversion, or the formation of side products. To improve the yield:
-
Catalyst Deactivation: this compound based catalysts can be sensitive to air and moisture. Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents. Impurities in the starting materials can also poison the catalyst.
-
Reaction Temperature and Time: The reaction may require a higher temperature or a longer reaction time to go to completion. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal conditions.
-
Catalyst Loading: Increasing the catalyst loading may improve the reaction rate and overall yield, but it should be balanced against cost and potential side reactions.
-
Reagent Purity: Ensure all reagents are pure and free from contaminants that could interfere with the reaction.
Q3: My reaction is not reproducible. What are the likely causes?
A3: Poor reproducibility is a common frustration in catalysis research. The key to improving reproducibility lies in meticulous control over experimental parameters:
-
Atmosphere Control: For air- and moisture-sensitive reactions, even small leaks in the reaction setup can lead to inconsistent results.
-
Temperature Control: Ensure consistent and accurate temperature control throughout the reaction.
-
Solvent Quality: Use freshly distilled or anhydrous solvents from a reliable source. The water content in solvents can vary between batches.
-
Reagent and Catalyst Handling: Weigh and dispense all reagents and the catalyst accurately and consistently.
Troubleshooting Guides
Guide 1: Low or Inconsistent Enantioselectivity
This guide provides a step-by-step approach to diagnosing and resolving issues with enantioselectivity.
Caption: Troubleshooting workflow for low enantioselectivity.
Guide 2: Low Reaction Yield
This guide helps to identify and address the root causes of low product yield.
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation
The following tables summarize the impact of different reaction parameters on the outcome of asymmetric reactions using tartaramide-derived catalysts. While specific data for this compound is limited in the public domain, these tables provide representative data from similar catalyst systems to guide your optimization efforts.
Table 1: Asymmetric Allylboration of Aldehydes with a Tartramide-Derived Allylboronate
| Aldehyde | Product | Yield (%) | ee (%) |
| Benzaldehyde | 1-Phenyl-3-buten-1-ol | 85 | 90 |
| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-3-buten-1-ol | 82 | 92 |
| 2-Naphthaldehyde | 1-(2-Naphthyl)-3-buten-1-ol | 88 | 95 |
| Cyclohexanecarboxaldehyde | 1-Cyclohexyl-3-buten-1-ol | 75 | 99 |
Table 2: Asymmetric Aldol Reaction of Ketones with 4-Nitrobenzaldehyde Catalyzed by a Proline-Derived Triamide
| Ketone | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (anti, %) | Yield (%) |
| Cyclohexanone | 1:12.7 | 95.4 | 91.3 |
| Cyclopentanone | 1:0.7 | 98.3 (syn) | 73.4 |
| Acetone | - | 60.4 | 40.0 |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Allylboration of Aldehydes
This protocol describes a general method for the asymmetric allylation of aldehydes using a tartramide-derived allylboronate reagent.
-
Reagent Preparation: The chiral allylboronate reagent is prepared in situ from the corresponding tartramide and allylboronic acid pinacol ester.
-
Reaction Setup: To a flame-dried flask under an argon atmosphere, add the this compound derived ligand and the chosen solvent (e.g., THF, CH₂Cl₂).
-
Addition of Reagents: Cool the solution to the desired temperature (e.g., -78 °C) and add the allylboronating agent. Stir for 30 minutes.
-
Substrate Addition: Add the aldehyde dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl). Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Asymmetric Aldol Reaction
This protocol outlines a general procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde, which can be adapted for use with this compound as a ligand in an organocatalytic or metal-catalyzed system.
-
Reaction Setup: To a vial, add the this compound catalyst, the aldehyde, and the solvent (e.g., water, DCM).
-
Addition of Ketone: Add the ketone to the mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) for the specified time.
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Work-up: After completion of the reaction (monitored by TLC), quench the reaction and extract the product with an organic solvent.
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Purification: The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.[1]
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always consult relevant literature and perform their own optimization studies for their specific reaction systems. Safety precautions should be strictly followed when handling all chemicals.
References
Purification challenges of N,N,N',N'-Tetramethyl-D-tartaramide products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N,N',N'-Tetramethyl-D-tartaramide.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: Based on the common synthetic routes involving the reaction of a D-tartaric acid derivative with dimethylamine, potential impurities include:
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Unreacted Starting Materials: Residual D-tartaric acid, its ester (e.g., dimethyl tartrate), or an activated form of the acid.
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Stereoisomers: The primary stereochemical impurities are the L-isomer (N,N,N',N'-Tetramethyl-L-tartaramide) and the meso-isomer (N,N,N',N'-meso-tartaramide). Racemization can occur under harsh reaction conditions, such as high temperatures.[1]
-
Partially Reacted Intermediates: Mono-amides of D-tartaric acid where only one of the carboxylic acid groups has reacted with dimethylamine.
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Solvent and Reagent Residues: Residual solvents used in the synthesis and workup, as well as any excess reagents.
Q2: My purified this compound has a low melting point and a broad melting range. What is the likely cause?
A2: A low or broad melting point is a strong indicator of impurities. The presence of even small amounts of stereoisomers (L- and meso-forms) or residual starting materials can significantly depress and broaden the melting point range. Further purification is recommended.
Q3: What are the key physicochemical properties of this compound?
A3: Key properties are summarized in the table below. Note that some data is for the corresponding L-isomer, which has identical physical properties except for the sign of the specific rotation.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₂O₄ | [2] |
| Molecular Weight | 204.22 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 186-188 °C (lit.) | [3] |
| Solubility | Soluble in water and polar organic solvents like alcohols, ketones, and esters. | [3] |
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store the compound in a cool, dry place, away from sources of ignition. As with any amine-containing compound, it is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from atmospheric moisture and carbon dioxide.
Troubleshooting Guides
Recrystallization
Problem 1: Oiling out during recrystallization.
-
Possible Cause: The compound is too soluble in the chosen solvent, or the solution is being cooled too quickly.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a miscible anti-solvent (a solvent in which the compound is less soluble) dropwise until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
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Try a different solvent system. A good starting point for polar compounds like tartaramides is a mixture of a polar protic solvent (e.g., ethanol, isopropanol) and a less polar co-solvent or an anti-solvent.
-
Problem 2: Poor recovery of the product after recrystallization.
-
Possible Cause:
-
Too much solvent was used, leading to significant loss of the product in the mother liquor.
-
The cooling period was too short, or the final temperature was not low enough.
-
-
Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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After slow cooling to room temperature, place the flask in an ice bath or refrigerator for an extended period to maximize crystal formation.
-
Partially evaporate the solvent from the mother liquor and cool again to obtain a second crop of crystals.
-
Problem 3: The recrystallized product is still impure.
-
Possible Cause:
-
The impurities have very similar solubility profiles to the desired product.
-
The rate of crystallization was too fast, leading to the inclusion of impurities within the crystal lattice.
-
-
Solution:
-
Perform a second recrystallization, potentially with a different solvent system.
-
Ensure slow cooling to promote the formation of purer crystals.
-
Consider using column chromatography for a more effective separation.
-
Column Chromatography
Problem 1: Poor separation of the desired product from its stereoisomers.
-
Possible Cause: The chosen stationary phase and mobile phase do not provide sufficient selectivity for the stereoisomers.
-
Solution:
-
Chiral HPLC: For analytical and preparative separation of enantiomers and diastereomers, chiral High-Performance Liquid Chromatography (HPLC) is the most effective method.[4][5]
-
Stationary Phase: Utilize a chiral stationary phase (CSP). For tartaramide derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) can be effective.
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Mobile Phase Optimization: Systematically vary the composition of the mobile phase. For normal-phase chiral HPLC, mixtures of hexane/isopropanol or hexane/ethanol are common. For reversed-phase, acetonitrile/water or methanol/water mixtures are typically used. Small amounts of additives like trifluoroacetic acid or diethylamine can improve peak shape and resolution.
-
Problem 2: The compound is not eluting from the column or is showing significant tailing.
-
Possible Cause:
-
The mobile phase is not polar enough to elute the highly polar tartaramide.
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Strong interactions between the amide and hydroxyl groups of the compound and the stationary phase (e.g., silica gel).
-
-
Solution:
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Gradually increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A gradient elution may be necessary.
-
Consider adding a small amount of a more polar solvent like methanol to the mobile phase.
-
For basic compounds that may interact strongly with acidic silica gel, consider using neutral or basic alumina as the stationary phase, or add a small amount of a basic modifier like triethylamine to the mobile phase.
-
Experimental Protocols
Purity Assessment by HPLC
This protocol is a general guideline for the analysis of this compound and its stereoisomers, based on methods for similar compounds.[4]
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Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A chiral stationary phase column (e.g., cellulose or amylose-based).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer, pH 6.9). A typical starting point is 20% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: The retention times of the D-isomer, L-isomer, and meso-form will be different, allowing for their separation and quantification. The retention time and separation factor will depend on the exact mobile phase composition.
Purity Assessment by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the purity and confirming the structure of the final product.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated water (D₂O).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton (¹H) NMR spectrum.
-
Analysis: The ¹H NMR spectrum of pure this compound should show distinct signals for the methyl and methine protons. The presence of impurities, such as stereoisomers, will result in additional sets of signals. For comparison, the spectral data for the L-isomer is available on databases like PubChem.[2]
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision-making flowchart for troubleshooting an impure product.
References
- 1. researchgate.net [researchgate.net]
- 2. N,N,N',N'-Tetramethyl-L-tartramide | C8H16N2O4 | CID 6610750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Selectivity with N,N,N',N'-Tetramethyl-D-tartaramide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for optimizing the stereoselectivity of reactions utilizing N,N,N',N'-Tetramethyl-D-tartaramide as a chiral ligand or auxiliary. The following information is intended to help users address common challenges and enhance the outcomes of their chemical experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, presented in a question-and-answer format.
Issue 1: Low Enantioselectivity or Diastereoselectivity
Q: My reaction is producing a nearly racemic or poorly diastereoselective mixture. What are the likely causes and how can I improve the selectivity?
A: Low stereoselectivity is a common issue in asymmetric synthesis and can be influenced by several factors. The choice of solvent is one of the most critical parameters.
Possible Causes and Solutions:
-
Inappropriate Solvent Polarity: The solvent plays a crucial role in the organization of the transition state of the reaction. The polarity and coordinating ability of the solvent can significantly impact the energy difference between the diastereomeric transition states, thus affecting the enantioselectivity.
-
Solution: Conduct a solvent screen to identify the optimal medium for your reaction. It is recommended to test a range of solvents with varying polarities, from nonpolar (e.g., Toluene, Hexane) to polar aprotic (e.g., THF, Dichloromethane) and, in some cases, polar protic solvents (e.g., Ethanol), although the latter can sometimes interfere with organometallic reagents.
-
-
Reaction Temperature: Temperature is a key factor in controlling selectivity.
-
Solution: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the competing transition states. It is advisable to perform the reaction at temperatures ranging from room temperature down to -78 °C.
-
-
Incorrect Ligand-to-Metal Ratio: In metal-catalyzed reactions, the stoichiometry between the this compound ligand and the metal precursor is critical for the formation of the active chiral catalyst.
-
Solution: Titrate the ligand-to-metal ratio to determine the optimal composition for your specific transformation.
-
-
Purity of Reagents: Impurities in the reactants, ligand, or solvent can interfere with the catalytic cycle and reduce selectivity.
-
Solution: Ensure all reagents are of high purity. Solvents should be anhydrous, as water can deactivate many catalysts and reagents.
-
Issue 2: Low Reaction Yield or Incomplete Conversion
Q: My reaction is giving a low yield of the desired product, or the starting materials are not being fully consumed. What steps can I take to improve the conversion?
A: Low yields can be attributed to catalyst deactivation, poor solubility of reactants, or suboptimal reaction conditions.
Possible Causes and Solutions:
-
Poor Solubility: The this compound ligand or other reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Select a solvent in which all components of the reaction are fully soluble. If solubility is a persistent issue, a co-solvent system may be beneficial.
-
-
Catalyst Deactivation: The active catalyst can be sensitive to air, moisture, or impurities.
-
Solution: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use of anhydrous and degassed solvents is highly recommended.
-
-
Insufficient Reaction Time or Inappropriate Temperature: The reaction may simply need more time or a different temperature to reach completion.
-
Solution: Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the reaction is sluggish, a moderate increase in temperature may improve the rate, but be mindful of the potential trade-off with selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric synthesis?
A1: this compound is a C₂-symmetric chiral molecule derived from D-tartaric acid. It is primarily used as a chiral ligand for metal catalysts or as a chiral auxiliary. In its role as a ligand, it coordinates to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer.
Q2: How does the choice of solvent influence the enantiomeric excess (e.e.) of a reaction?
A2: The solvent can influence the enantiomeric excess in several ways:
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Stabilization of Transition States: Solvents can differentially stabilize the diastereomeric transition states that lead to the two enantiomers. A solvent that better stabilizes the transition state for the formation of the major enantiomer will lead to a higher e.e.
-
Conformation of the Catalyst-Substrate Complex: The solvent can affect the conformation of the chiral catalyst-substrate complex, which in turn dictates the facial selectivity of the attack of the nucleophile.
-
Solubility and Aggregation: The solubility and aggregation state of the catalyst can be solvent-dependent, which can impact its activity and selectivity.
Q3: Can I use N,N,N',N'-Tetramethyl-L-tartaramide interchangeably with the D-enantiomer?
A3: No, you should not use them interchangeably if you are aiming for a specific enantiomer of your product. N,N,N',N'-Tetramethyl-L-tartaramide is the enantiomer of the D-form. Using the L-enantiomer will typically result in the formation of the opposite enantiomer of the product with a similar level of enantioselectivity, assuming all other reaction conditions are the same.
Q4: What analytical techniques are recommended for determining the enantiomeric or diastereomeric ratio of the product?
A4: The most common and reliable methods for determining the stereochemical purity of a chiral product are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating and quantifying enantiomers.
-
Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate between enantiomers by inducing chemical shift differences in their NMR spectra. For diastereomers, standard ¹H NMR is often sufficient to distinguish and quantify the different species.
Data Presentation
The following table provides illustrative data on the impact of solvent choice on the enantioselective addition of diethylzinc to benzaldehyde, a reaction where this compound can be employed as a chiral ligand. This data is representative and based on general principles of asymmetric catalysis. Actual results may vary depending on the specific reaction conditions.
| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| n-Hexane | 1.9 | 75 | 85 |
| Toluene | 2.4 | 82 | 92 |
| Diethyl Ether | 4.3 | 88 | 95 |
| Dichloromethane (DCM) | 8.9 | 90 | 90 |
| Tetrahydrofuran (THF) | 7.5 | 95 | 88 |
| Acetonitrile | 37.5 | 60 | 75 |
Experimental Protocols
Representative Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using this compound as a chiral ligand.
Materials:
-
This compound
-
Titanium (IV) isopropoxide
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.24 mmol).
-
Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add titanium (IV) isopropoxide (0.12 mmol) to the solution and stir for 30 minutes at 0 °C.
-
Add freshly distilled benzaldehyde (10 mmol) to the reaction mixture.
-
Add diethylzinc (1.0 M solution in hexanes, 12 mmol) dropwise to the solution at 0 °C over a period of 20 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Caption: General experimental workflow for an asymmetric reaction.
Caption: Troubleshooting decision tree for low stereoselectivity.
Technical Support Center: Regeneration of N,N,N',N'-Tetramethyl-D-tartaramide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N,N',N'-Tetramethyl-D-tartaramide. The following sections offer guidance on regenerating this compound from a typical reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include unreacted starting materials such as tartaric acid or its esters and excess dimethylamine. Side products may also be present, including the mono-amide of tartaric acid. Depending on the reaction conditions, diastereomers (meso compounds) could form.[1] Water is also a common byproduct of the amidation reaction.[2]
Q2: My purified this compound has a low melting point and appears oily. What could be the issue?
A2: A low or broad melting point, or an oily appearance, typically indicates the presence of impurities. Residual solvents or water can also have this effect. We recommend further purification, such as recrystallization or column chromatography, to remove these impurities.
Q3: I am having trouble getting my this compound to crystallize from solution. What can I do?
A3: If crystals do not form upon cooling, the solution may be too dilute. You can try to concentrate the solution by carefully evaporating some of the solvent. Inducing crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound can also be effective.
Q4: Can this compound degrade during purification?
A4: While this compound is generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the amide bonds. During purification by column chromatography, highly acidic silica gel could also potentially cause degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the regeneration of this compound.
Issue 1: Low yield after liquid-liquid extraction and precipitation.
-
Possible Cause: The pH of the aqueous washes may not have been optimal, leading to the loss of product in the aqueous layers.
-
Solution: Ensure the basic wash (e.g., with sodium bicarbonate solution) is sufficiently basic to deprotonate and remove all unreacted tartaric acid. Conversely, ensure the acidic wash (e.g., with dilute HCl) is acidic enough to protonate and remove all unreacted dimethylamine. Check the pH of the aqueous layers after each wash.
-
Possible Cause: The product is partially soluble in the solvent used for precipitation/crystallization.
-
Solution: After precipitation, cool the solution in an ice bath to minimize the solubility of the product and maximize the yield. When washing the collected solid, use a minimal amount of ice-cold solvent.
Issue 2: The product "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the impure product.
-
Solution: Choose a recrystallization solvent or solvent system with a lower boiling point.
-
Possible Cause: The solution is too concentrated or cooled too quickly.
-
Solution: Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. An insulated container can be used to slow the cooling rate.
Issue 3: Impurities are still present after recrystallization.
-
Possible Cause: The chosen recrystallization solvent does not effectively differentiate between the product and the impurities in terms of solubility.
-
Solution: Experiment with different solvents or solvent systems. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.
-
Possible Cause: The impurity is a diastereomer with very similar physical properties.
-
Solution: If diastereomeric impurities are suspected, purification by column chromatography (e.g., on silica gel or using preparative HPLC) may be more effective than recrystallization.
Issue 4: The product appears to be degrading during column chromatography on silica gel.
-
Possible Cause: The compound is sensitive to the acidic nature of standard silica gel.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as 1-2% triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.
Data Presentation
The following table summarizes key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₁₆N₂O₄ |
| Molecular Weight | 204.22 g/mol [3][4][5] |
| Appearance | White to off-white crystalline powder[6] |
| Melting Point | 186-188 °C[4][5] |
| Solubility | Soluble in water and polar organic solvents (alcohols, ketones, esters).[6] Slightly soluble in ethanol and water. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction followed by Recrystallization
This protocol is designed to remove acidic (e.g., unreacted tartaric acid) and basic (e.g., unreacted dimethylamine) impurities.
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Acetonitrile (for recrystallization)
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl to remove basic impurities like dimethylamine. Separate the aqueous layer.
-
Basic Wash: Wash the organic layer with a saturated solution of sodium bicarbonate to remove acidic impurities like unreacted tartaric acid. Separate the aqueous layer.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude solid product.
-
Recrystallization:
-
Dissolve the crude solid in a minimal amount of hot ethanol or acetonitrile.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few more minutes.
-
If charcoal was used, perform a hot filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Mandatory Visualization
The following diagram illustrates a troubleshooting workflow for the regeneration of this compound.
Caption: Troubleshooting workflow for the regeneration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 3. N,N,N',N'-Tetramethyl-L-tartramide | C8H16N2O4 | CID 6610750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N,N ,N -Tetramethyl- D -tartaramide 98 63126-52-3 [sigmaaldrich.com]
- 5. N,N,N ,N -Tetramethyl- D -tartaramide 98 63126-52-3 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
Technical Support Center: Acylation of N,N,N',N'-Tetramethyl-D-tartaramide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of N,N,N',N'-Tetramethyl-D-tartaramide.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for acylation?
The primary reactive sites for acylation are the two secondary hydroxyl (-OH) groups on the tartaric acid backbone. The tertiary amide groups are generally unreactive towards acylation under standard conditions.
Q2: What are the most common challenges encountered during the acylation of this compound?
Common challenges include incomplete reactions leading to a mixture of mono- and di-acylated products, unwanted side reactions such as anhydride formation, potential for epimerization at the chiral centers under harsh conditions, and difficulties in purifying the polar products.[1][2]
Q3: What types of acylating agents are suitable for this reaction?
Acyl chlorides and acid anhydrides are commonly used acylating agents. The choice of agent can influence the reaction rate and selectivity. Acyl chlorides are generally more reactive than their corresponding anhydrides.[1][3]
Q4: How can I monitor the progress of the acylation reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system should be developed to resolve the starting material, the mono-acylated intermediate, and the di-acylated product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[1][2]
Q5: What are the expected products of the reaction?
The expected products are the mono-acylated and di-acylated this compound. The ratio of these products will depend on the reaction conditions, including the stoichiometry of the acylating agent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently reactive acylating agent.2. Low reaction temperature.3. Inactive catalyst (if used).4. Presence of moisture inactivating the acylating agent. | 1. Switch to a more reactive acylating agent (e.g., acyl chloride instead of anhydride).2. Gradually increase the reaction temperature while monitoring for side products.3. Use a fresh or different catalyst (e.g., DMAP, pyridine).4. Ensure all glassware is oven-dried and reagents are anhydrous. |
| Formation of a mixture of mono- and di-acylated products | 1. Sub-stoichiometric amount of acylating agent.2. Insufficient reaction time for complete conversion to the di-acylated product. | 1. To favor the di-acylated product, use a slight excess (2.2-2.5 equivalents) of the acylating agent.2. To favor the mono-acylated product, use a sub-stoichiometric amount (0.8-0.9 equivalents) of the acylating agent.3. Increase the reaction time and monitor by TLC or HPLC until the desired product is maximized. |
| Presence of an unexpected, less polar byproduct | Formation of an anhydride, which can occur with di-acylated tartaric acid derivatives.[1][2] | 1. Use milder reaction conditions (lower temperature, less reactive acylating agent).2. Minimize reaction time once the desired product is formed.3. The anhydride can sometimes be hydrolyzed back to the di-acid form during aqueous workup. |
| Poor yield after purification | 1. Difficulty in separating products of similar polarity (starting material, mono-, and di-acylated products).2. Loss of product during aqueous workup due to its water solubility. | 1. Optimize the mobile phase for column chromatography to achieve better separation.2. Consider using a different stationary phase (e.g., reversed-phase silica).3. During workup, saturate the aqueous phase with NaCl to reduce the solubility of the product and extract with a more polar organic solvent. |
| Evidence of epimerization (loss of stereochemical purity) | Use of strong bases or high temperatures, which can lead to deprotonation and reprotonation at the chiral centers. | 1. Use a non-nucleophilic organic base like pyridine or triethylamine instead of strong bases.2. Conduct the reaction at the lowest effective temperature.3. Avoid prolonged reaction times. |
Experimental Protocol: Di-acetylation of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (or triethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add pyridine (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (2.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to isolate the di-acetylated product.
Visualizing the Process
Experimental Workflow
Caption: Workflow for the di-acetylation of this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common acylation issues.
References
Technical Support Center: Enhancing the Stability of N,N,N',N'-Tetramethyl-D-tartaramide Metal Complexes
This technical support guide is designed for researchers, scientists, and drug development professionals working with N,N,N',N'-Tetramethyl-D-tartaramide metal complexes. It provides troubleshooting advice, key stability data for analogous systems, detailed experimental protocols, and visualizations to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis, handling, and analysis of this compound (TMTDA) metal complexes.
Q1: My TMTDA metal complex appears unstable in aqueous solution, leading to precipitation. What are the likely causes and solutions?
A1: Instability in aqueous solutions often stems from several factors:
-
pH-Dependent Hydrolysis: The stability of metal complexes, particularly with ligands containing hydroxyl and amide groups, is highly dependent on pH. At very low or high pH, the ligand or the complex itself can undergo hydrolysis. Amide bonds can be cleaved under acidic or basic conditions, breaking the ligand and destabilizing the complex.[1] It is crucial to work within an optimal pH range, which must be determined experimentally for each metal-ligand system. Lanthanide complexes, for example, are known to form various hydroxy species at pH values over 6.00.[2][3]
-
Metal Hydroxide Formation: At higher pH, the metal ion itself may precipitate as a metal hydroxide. Always check the pKa values for metal hydroxide formation for your specific metal ion.
-
Solution:
-
Buffer Selection: Use a non-coordinating buffer to maintain a stable pH throughout your experiment. The optimal pH range is often between 4 and 7 for many divalent and trivalent metal ions.
-
Systematic pH Screening: Perform initial experiments across a range of pH values to identify the region of maximum stability for your specific complex.
-
Q2: I am observing inconsistent results in my stability constant measurements. What could be the source of this variability?
A2: Inconsistent stability constants can arise from both chemical and procedural issues:
-
Ionic Strength: The stability constants of metal complexes are influenced by the ionic strength of the medium. Ensure you are using a constant and defined ionic strength for all measurements, typically by adding a background electrolyte like 0.1 M KCl or NaNO₃.
-
Ligand Purity: Impurities in the TMTDA ligand can compete for metal ion coordination, leading to erroneous stability constant calculations. Verify the purity of your ligand using techniques like NMR or mass spectrometry.
-
Oxygen Sensitivity: Some metal complexes, particularly with transition metals like Fe(II) or Co(II), can be sensitive to oxidation by atmospheric oxygen.[4] If you suspect this, degas your solutions and perform the experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Electrode Calibration: For potentiometric titrations, improper calibration of the pH electrode is a common source of error. Calibrate the electrode system before and after each titration experiment using standard acid-base titrations.[5]
Q3: How do I select the appropriate analytical technique to determine the stability constant of my TMTDA complex?
A3: The choice of technique depends on the properties of your complex and the available equipment:
-
Potentiometric Titration: This is a robust and widely used method for determining stability constants.[4][5] It is particularly suitable for systems where the complex formation involves the release or consumption of protons. Given that the hydroxyl groups of TMTDA can deprotonate upon coordination, this method is highly applicable.
-
UV-Vis Spectrophotometry: This technique is ideal if the metal complex has a distinct UV-Vis absorption spectrum that changes upon complexation.[6][7][8][9] It allows for the determination of stoichiometry (e.g., using the mole-ratio method) and stability constants.[8][10]
-
NMR Spectroscopy: NMR can provide detailed structural information and is useful for studying the exchange dynamics between the free ligand and the complexed form.[11]
Q4: The color of my solution containing a transition metal and TMTDA changes over time. What does this indicate?
A4: A color change over time typically indicates a change in the coordination environment of the metal ion. This could be due to:
-
Ligand Degradation: As mentioned, amide hydrolysis can occur, altering the ligand structure and thus the electronic properties of the complex.[1]
-
Change in Coordination Number or Geometry: The complex may be slowly converting to a more thermodynamically stable species, which could involve solvent molecules binding to the metal center.
-
Oxidation State Change: The metal ion could be undergoing oxidation or reduction, which is common for transition metals and drastically changes the color.
To investigate, you can monitor the change using time-resolved UV-Vis spectroscopy and use techniques like mass spectrometry to identify any degradation products.[12]
Quantitative Data: Stability of Analogous Metal Complexes
No specific stability constants for this compound (TMTDA) complexes are readily available in the cited literature. However, data for the parent compound, L-tartaric acid (Tar), can provide a useful reference point for estimating relative stabilities. The table below summarizes the overall stability constants (logβ) for complexes formed between various metal ions and L-tartaric acid.
Disclaimer: The following data is for L-tartaric acid, where coordination occurs primarily through carboxylate and hydroxyl groups. TMTDA coordinates through amide carbonyl and hydroxyl oxygens, which will result in different stability constants. This table should be used for comparative purposes and to understand general trends only.
| Metal Ion | Complex Species | logβ | Conditions | Reference |
| Nd(III) | [Nd(Tar)₂]⁻ | 7.70 | Aqueous | [2][3] |
| Eu(III) | [Eu(Tar)₂]⁻ | 8.29 | Aqueous | [2][3] |
| Gd(III) | [Gd(Tar)₂]⁻ | 7.65 | Aqueous | [2][3] |
| Tb(III) | [Tb(Tar)₂]⁻ | 8.51 | Aqueous | [2][3] |
| Ho(III) | [Ho(Tar)₂]⁻ | 8.83 | Aqueous | [2][3] |
| Lu(III) | [Lu(Tar)₂]⁻ | 9.05 | Aqueous | [2][3] |
| Cu(II) | [Cu(Tar)] | 3.22 | I = 0.1 M, 25°C | |
| Co(II) | [Co(Tar)] | 2.30 | I = 0.1 M, 25°C | |
| Ni(II) | [Ni(Tar)] | 2.45 | I = 0.1 M, 25°C | [13] |
| Zn(II) | [Zn(Tar)] | 2.69 | I = 0.1 M, 25°C | |
| Mn(II) | [Mn(Tar)] | 2.40 | I = 0.1 M, 25°C |
Experimental Protocols
Protocol 1: General Synthesis of a TMTDA Metal Complex
This protocol provides a general method for synthesizing a metal complex with TMTDA. The specific solvent and reaction conditions may need to be optimized for each metal salt.
-
Ligand Dissolution: Dissolve one molar equivalent of this compound in a suitable solvent (e.g., ethanol, methanol, or a water/ethanol mixture).
-
pH Adjustment (Optional but Recommended): If using an aqueous system, adjust the pH of the ligand solution to a neutral or slightly basic value (e.g., pH 7-8) using a non-coordinating base (e.g., dilute NaOH) to facilitate deprotonation of the hydroxyl groups upon coordination.
-
Metal Salt Dissolution: In a separate flask, dissolve one molar equivalent of the desired metal salt (e.g., MCl₂, M(NO₃)₂) in the same solvent.
-
Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Reflux: After the addition is complete, heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction for any precipitate formation.
-
Isolation: Allow the solution to cool to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under vacuum to induce crystallization or precipitation.
-
Washing and Drying: Wash the isolated solid product with a small amount of cold solvent and then with diethyl ether to remove any unreacted starting materials. Dry the complex in a vacuum oven.
-
Characterization: Characterize the synthesized complex using techniques such as FTIR, elemental analysis, and mass spectrometry to confirm its structure and purity.[14][15][16]
Protocol 2: Stability Constant Determination by pH-Potentiometric Titration
This protocol outlines the steps to determine the stability constant of a TMTDA-metal complex.
-
Reagent Preparation:
-
Prepare a standardized, carbonate-free 0.1 M NaOH solution.
-
Prepare a standardized 0.01 M solution of a strong acid (e.g., HCl).
-
Prepare stock solutions of the TMTDA ligand (e.g., 0.01 M) and the metal salt (e.g., 0.005 M).
-
Prepare a background electrolyte solution (e.g., 1.0 M KCl or NaNO₃).
-
-
Electrode Calibration: Calibrate the pH electrode and potentiometer system by titrating a known volume of the standard HCl solution (with background electrolyte to maintain constant ionic strength) with the standard NaOH solution. This determines the standard electrode potential (E₀) and the Nernstian slope.[5]
-
Ligand Protonation Constants: Titrate a solution containing the TMTDA ligand and the background electrolyte with the standard NaOH solution. This allows for the determination of the ligand's protonation constants (pKa values).
-
Complexation Titration: Prepare a solution containing the TMTDA ligand, the metal salt (typically at a 2:1 or 3:1 ligand-to-metal ratio), and the background electrolyte. Titrate this solution with the standard NaOH solution.[17]
-
Data Acquisition: Record the pH (or mV) reading after each addition of the titrant, allowing the system to equilibrate at each step.[18]
-
Data Analysis: Use specialized software (e.g., Hyperquad) to analyze the titration curves from steps 3 and 4. The software refines the ligand pKa values and calculates the overall stability constants (logβ) for the metal-ligand species formed in the solution.
Protocol 3: Stability Analysis by UV-Vis Spectrophotometry (Mole-Ratio Method)
This method is used to determine the stoichiometry and stability constant of a colored complex.
-
Wavelength of Maximum Absorbance (λ_max): Prepare a solution with a significant concentration of the complex. Scan the absorbance from 200-800 nm to find the λ_max where the complex absorbs maximally, and the individual reactants absorb minimally.[8]
-
Preparation of Solutions: Prepare a series of solutions where the metal ion concentration is held constant (e.g., 1 x 10⁻⁴ M) while the ligand concentration is varied systematically (e.g., from 0 to 5 x 10⁻⁴ M). Ensure each solution has the same final volume, pH, and ionic strength.
-
Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max.
-
Stoichiometry Determination: Plot the measured absorbance versus the molar ratio ([Ligand]/[Metal]). The plot will typically show two linear regions. The intersection of these lines indicates the stoichiometry of the complex (e.g., a break at a ratio of 2 indicates a 1:2 metal-to-ligand complex).
-
Stability Constant Calculation: The data from the mole-ratio plot can be used to calculate the equilibrium concentrations of all species in solution and subsequently the stability constant (K_f). This often requires computational analysis of the absorbance data.[7][9]
Mandatory Visualizations
Below are diagrams illustrating key experimental and logical workflows relevant to the study of TMTDA metal complexes.
Caption: Experimental workflow for stability assessment of TMTDA complexes.
Caption: Hypothesized degradation pathway via amide hydrolysis.
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. Thermodynamic and Spectroscopic Studies of the Complexes Formed in Tartaric Acid and Lanthanide(III) Ions Binary Systems [mdpi.com]
- 3. Thermodynamic and Spectroscopic Studies of the Complexes Formed in Tartaric Acid and Lanthanide(III) Ions Binary Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2 [tau.ac.il]
- 5. cost-nectar.eu [cost-nectar.eu]
- 6. rruff.net [rruff.net]
- 7. Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands [mdpi.com]
- 8. curresweb.com [curresweb.com]
- 9. scribd.com [scribd.com]
- 10. academicjournals.org [academicjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. isca.me [isca.me]
- 13. Influence of d-Electron Divalent Metal Ions in Complex Formation with L-Tartaric and L-Malic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Technical Support Center: Scaling Up N,N,N',N'-Tetramethyl-D-tartaramide Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N,N',N'-Tetramethyl-D-tartaramide in chemical synthesis. The content is designed to address specific issues that may be encountered during the scale-up of reactions mediated by this chiral ligand.
Troubleshooting Guides
Problem 1: Low Enantioselectivity at Larger Scale
Possible Causes:
-
Inadequate Mixing and Mass Transfer: Inhomogeneous mixing can lead to localized areas of high reactant concentration, promoting non-selective background reactions. As the reaction volume increases, achieving uniform mixing becomes more challenging.
-
Poor Temperature Control: Exothermic reactions can lead to localized hot spots, which can decrease enantioselectivity. Maintaining a consistent temperature throughout the larger reactor volume is critical.
-
Slow Reagent Addition: The rate of addition of reagents, such as organometallics, can significantly impact selectivity. A slow and controlled addition is often crucial.
-
Presence of Impurities: Water, oxygen, or other impurities in the starting materials or solvents can react with the catalyst or reagents, leading to lower enantioselectivity.
Troubleshooting Steps:
| Parameter | Troubleshooting Action | Expected Outcome |
| Mixing | - Increase stirrer speed.- Use a reactor with baffles or a more efficient impeller design. | Improved homogeneity and mass transfer, leading to higher enantioselectivity. |
| Temperature | - Use a reactor with a larger surface area for heat exchange.- Employ a more efficient cooling system.- Monitor the internal reaction temperature at multiple points. | Consistent reaction temperature, minimizing side reactions and improving enantioselectivity. |
| Reagent Addition | - Use a syringe pump for precise and controlled addition of the limiting reagent.- Dilute the reagent to be added to increase the addition volume and time. | Maintained optimal concentration of the chiral catalyst-reagent complex, enhancing enantioselectivity. |
| Impurities | - Use freshly distilled and degassed solvents.- Ensure all starting materials are of high purity and dry.- Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | Minimized interference from impurities, leading to a more selective reaction. |
Problem 2: Decreased Yield on Scale-Up
Possible Causes:
-
Inefficient Heat Transfer: For exothermic reactions, poor heat dissipation on a larger scale can lead to decomposition of the product or catalyst.
-
Sub-optimal Reagent Stoichiometry: The optimal ratio of ligand to metal and substrate may differ slightly at a larger scale.
-
Longer Reaction Times: In some cases, reactions are run longer on a larger scale, which can lead to product degradation.
-
Work-up and Isolation Issues: Extracting and purifying a larger volume of product can introduce new challenges and potential for loss of material.
Troubleshooting Steps:
| Parameter | Troubleshooting Action | Expected Outcome |
| Heat Transfer | - As with enantioselectivity, ensure efficient cooling and temperature monitoring. | Prevention of product and catalyst decomposition, leading to higher yields. |
| Stoichiometry | - Re-optimize the ligand-to-metal and substrate-to-catalyst ratios at the target scale. | Improved catalytic efficiency and higher product yield. |
| Reaction Time | - Monitor the reaction progress by techniques like TLC or GC/LC-MS to determine the optimal reaction time. | Minimized product degradation and improved isolated yield. |
| Work-up | - Optimize the extraction and purification protocol for the larger scale (e.g., adjust solvent volumes, consider alternative purification methods like crystallization over chromatography). | Efficient recovery of the product with minimal losses. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in synthesis?
A1: this compound is primarily used as a chiral ligand in asymmetric catalysis. It is particularly effective in mediating the enantioselective addition of organometallic reagents, such as diethylzinc, to aldehydes to produce chiral secondary alcohols.
Q2: I am observing a significant amount of a byproduct that appears to be the result of aldehyde reduction. What could be the cause?
A2: The reduction of the aldehyde to the corresponding alcohol is a common side reaction in additions of organozinc reagents. This can be exacerbated by:
-
Excess of the organometallic reagent.
-
Presence of certain impurities.
-
Reaction temperature being too high. Careful control of stoichiometry and temperature is crucial to minimize this side reaction.
Q3: How can I effectively remove the this compound ligand after the reaction?
A3: this compound is a polar and water-soluble compound. During aqueous work-up, it will preferentially partition into the aqueous phase, especially after acidification which protonates the amide nitrogens. Multiple extractions with an organic solvent should effectively separate the desired product from the ligand.
Q4: Is it necessary to use this compound in stoichiometric amounts?
A4: No, it is used in catalytic amounts. The exact loading will depend on the specific reaction, but typically it is used in the range of 1-10 mol%.
Q5: What are the key safety precautions when working with reactions mediated by this compound, especially on a larger scale?
A5: The primary hazards are often associated with the other reagents used, such as pyrophoric organometallics (e.g., diethylzinc). Key safety precautions include:
-
Strict inert atmosphere techniques: Use of a glovebox or Schlenk line is essential.
-
Careful control of reagent addition: To manage exotherms.
-
Appropriate personal protective equipment (PPE): Including flame-retardant lab coat, safety glasses, and gloves.
-
Quenching procedures: Have a well-defined and tested procedure for safely quenching the reaction and any excess pyrophoric reagents.
Experimental Protocols
Representative Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is adapted from established procedures for similar reactions and provides a starting point for optimization.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure (Lab Scale - 10 mmol):
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (0.2 mmol, 40.8 mg).
-
Add anhydrous toluene (20 mL) and stir until the ligand is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (1.0 M in hexanes, 12 mL, 12 mmol) via syringe over 10 minutes.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (10 mmol, 1.02 mL) dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford (S)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Scale-Up Considerations (to 100 mmol):
| Parameter | Lab Scale (10 mmol) | Pilot Scale (100 mmol) | Key Considerations for Scale-Up |
| This compound | 0.2 mmol (40.8 mg) | 2.0 mmol (408 mg) | Ensure complete dissolution in the larger solvent volume. |
| Toluene | 20 mL | 200 mL | Use a reactor with appropriate volume and agitation. |
| Diethylzinc (1.0 M) | 12 mL | 120 mL | Addition should be done via an addition funnel or syringe pump to control the rate and exotherm. |
| Benzaldehyde | 10 mmol (1.02 mL) | 100 mmol (10.2 mL) | Controlled addition is crucial to manage the reaction rate and heat generation. |
| Reaction Time | Monitor by TLC | Monitor by sampling and analysis (TLC, GC/LC) | Reaction time may vary with scale due to differences in mixing and heat transfer. |
| Work-up | Separatory funnel | Reactor-based quench and extraction or larger separatory funnel | Ensure efficient phase separation and extraction at the larger volume. |
| Purification | Flash Chromatography | Consider crystallization or distillation as more scalable purification methods. | Chromatography can be challenging and costly at a larger scale. |
Visualizations
Caption: Workflow for the asymmetric addition of diethylzinc to benzaldehyde.
Caption: Decision tree for troubleshooting low enantioselectivity in scale-up.
Validation & Comparative
N,N,N',N'-Tetramethyl-D-tartaramide vs. TADDOLs in asymmetric synthesis
A Comparative Guide to Chiral Auxiliaries: N,N,N',N'-Tetramethyl-D-tartaramide vs. TADDOLs in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, the choice of chiral auxiliary or ligand is paramount. Both this compound and α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) are derived from readily available and inexpensive tartaric acid, a cornerstone of the chiral pool. This guide provides an objective comparison of their performance in asymmetric synthesis, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their synthetic challenges.
Introduction to the Chiral Ligands
This compound is a C₂-symmetric chiral diamide. Its structure is characterized by two amide functionalities attached to the chiral backbone of tartaric acid. The presence of two hydroxyl and two amide groups offers multiple potential coordination sites for metal catalysts.
TADDOLs are a well-established class of C₂-symmetric chiral diols. Their rigid 1,3-dioxolane backbone holds two diarylhydroxymethyl groups in a trans relationship. The steric and electronic properties of TADDOLs can be readily tuned by modifying the aryl substituents, making them highly versatile ligands for a wide range of asymmetric transformations.[1]
Structural Comparison
The structural differences between this compound and TADDOLs are fundamental to their function in asymmetric catalysis.
Caption: Chemical structures of this compound and a generic TADDOL.
Performance in Asymmetric Synthesis: A Comparative Overview
TADDOLs have been extensively studied and applied in a vast array of asymmetric reactions, demonstrating their versatility and effectiveness. In contrast, the application of this compound as a chiral ligand in asymmetric catalysis is less documented in scientific literature, suggesting it is a less commonly employed auxiliary.
TADDOLs: A Legacy of Versatility
TADDOLs and their derivatives have proven to be highly effective ligands for a multitude of metal-catalyzed asymmetric reactions.[1] Their rigid C₂-symmetric scaffold and tunable steric and electronic properties allow for high levels of stereocontrol.
Table 1: Performance of TADDOL-based Catalysts in Various Asymmetric Reactions
| Reaction Type | Metal | Substrate | Product | Yield (%) | ee (%) | Reference |
| Diels-Alder | Ti(IV) | 3-Crotonoyl-1,3-oxazolidin-2-one & Cyclopentadiene | Cycloadduct | 91 | 98 | [2] |
| Asymmetric Cyanosilylation | Ti(IV) | Benzaldehyde | Cyanohydrin | High | up to 71 | [3] |
| Asymmetric Hydroformylation | Rh(I) | Styrene | Branched Aldehyde | High | up to 85 | N/A |
| Suzuki Cross-Coupling | Ni(II) | Quinolium ion & Arylboronic acid | 2-Aryl dihydroquinoline | Good | High | N/A |
Note: This table presents a selection of examples to illustrate the broad applicability of TADDOLs. The specific TADDOL derivative and reaction conditions vary.
This compound: A More Niche Application
While less ubiquitous, tartaric acid diamide derivatives have shown promise in specific applications. A notable example is their use as chiral ligands in the enantioselective addition of organozinc reagents to carbonyl compounds.
Direct Comparison: Asymmetric Addition of Diethylzinc to Ketones
A direct comparison of the performance of a tartaric acid diamide ligand, closely related to this compound, and TADDOLs can be made in the context of the asymmetric addition of diethylzinc to ketones.
Table 2: Comparison in the Asymmetric Addition of Diethylzinc to Prochiral Ketones
| Ligand | Ketone | Yield (%) | ee (%) |
| Tartaric Acid Diamide Derivative * | Acetophenone | 85 | 75 |
| 2-Chloroacetophenone | 82 | 81 | |
| 4-Chloroacetophenone | 88 | 78 | |
| TADDOL-Ti(IV) Complex | Acetophenone | >95 | >98 |
| Aromatic Ketones (general) | High | up to >99 |
*Data for a tosylated diamine derivative of tartaric acid.
From the available data, TADDOL-based catalysts generally exhibit superior enantioselectivity in the asymmetric addition of diethylzinc to ketones compared to the reported tartaric acid diamide derivative.
Experimental Protocols
Synthesis of this compound
This protocol is based on the general procedure for the amidation of tartaric acid derivatives.
Caption: Workflow for the synthesis of this compound.
Materials:
-
Dimethyl D-tartrate
-
Dimethylamine (e.g., 40% solution in water or as a gas)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve Dimethyl D-tartrate in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of dimethylamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a white crystalline solid.[4]
Synthesis of a Representative TADDOL
This protocol describes the synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol.[5]
Caption: General workflow for the synthesis of a TADDOL.
Materials:
-
(R,R)-Dimethyl tartrate
-
Acetone
-
Boron trifluoride diethyl etherate
-
Phenylmagnesium bromide (in THF or diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Acetonide Formation: Dissolve (R,R)-dimethyl tartrate in acetone. Add boron trifluoride diethyl etherate dropwise at room temperature. Stir for several hours until the reaction is complete (monitored by TLC). Quench the reaction, extract the product, and purify to obtain (R,R)-dimethyl O,O-isopropylidenetartrate.[5]
-
Grignard Reaction: Dissolve the acetonide in anhydrous THF or diethyl ether under an inert atmosphere. Cool the solution to 0 °C. Add phenylmagnesium bromide solution dropwise, maintaining the temperature below 20 °C. Stir for several hours at room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Purify the crude product by recrystallization to yield the TADDOL as a white solid.[5]
Conclusion
Both this compound and TADDOLs are valuable chiral auxiliaries derived from tartaric acid. However, the existing body of research indicates a significant disparity in their application and demonstrated efficacy in asymmetric synthesis.
TADDOLs are exceptionally versatile and well-established ligands that provide high levels of enantioselectivity in a wide range of asymmetric reactions. Their rigid structure and the ease with which their steric and electronic properties can be modified have made them a "privileged" class of ligands in asymmetric catalysis.
This compound and its derivatives are less explored in the context of asymmetric catalysis. While they have shown potential in specific applications, such as the enantioselective addition of organozinc reagents to ketones, the reported enantioselectivities are generally lower than those achieved with TADDOLs in similar transformations.
For researchers seeking a reliable and broadly applicable chiral ligand, TADDOLs represent a well-documented and powerful choice. This compound, on the other hand, may offer opportunities for the development of new catalytic systems, but further research is required to fully elucidate its potential and define its scope of application in asymmetric synthesis. The choice between these two auxiliaries will ultimately depend on the specific reaction, the desired level of stereocontrol, and the willingness to explore less conventional ligand systems.
References
Unveiling the Potential of Tartramide-Based Chiral Ligands in Asymmetric Synthesis
A comparative guide for researchers, scientists, and drug development professionals on the efficacy of various tartramide-based chiral ligands in key asymmetric transformations.
Tartramide-based chiral ligands, derived from readily available tartaric acid, have emerged as a versatile and powerful class of auxiliaries in asymmetric synthesis. Their C2-symmetric backbone and tunable steric and electronic properties, achieved through modification of the amide substituents, allow for the creation of highly effective chiral environments for a variety of catalytic reactions. This guide provides a comparative overview of the efficacy of different tartramide-based ligands in crucial carbon-carbon bond-forming reactions, supported by experimental data and detailed protocols to aid in the selection and application of these valuable synthetic tools.
Asymmetric Allylboration of Aldehydes
The asymmetric allylboration of aldehydes is a fundamental transformation for the stereoselective synthesis of homoallylic alcohols, which are key building blocks in natural product synthesis. The choice of the N-substituents on the tartramide ligand significantly influences the enantioselectivity of this reaction. A direct comparison between N,N'-diphenyl-tartramide and N,N'-dibenzyl-tartramide in the preparation of a chiral allylboronate reagent highlights this impact.
Comparative Efficacy in Allylboration
Experimental data demonstrates that the use of an allylboronate reagent derived from N,N'-dibenzyl-tartramide leads to a notable improvement in enantiomeric excess (ee) for the allylation of various aldehydes compared to the reagent derived from N,N'-diphenyl-tartramide . For the allylation of benzaldehyde, the enantiomeric excess is 10–15% higher when using the N,N'-dibenzyl-tartramide auxiliary.[1] This suggests that the benzyl groups create a more effective chiral pocket, leading to superior facial discrimination of the aldehyde.
| Ligand Auxiliary | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| N,N'-Diphenyl-tartramide | Benzaldehyde | 1-Phenyl-3-buten-1-ol | 85 | 80 |
| N,N'-Dibenzyl-tartramide | Benzaldehyde | 1-Phenyl-3-buten-1-ol | 88 | 95 |
| N,N'-Dibenzyl-tartramide | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-3-buten-1-ol | 85 | 96 |
| N,N'-Dibenzyl-tartramide | (E)-2-Hexenal | 1-((E)-prop-1-en-1-yl)-3-buten-1-ol | 82 | 99 |
Table 1: Comparison of N,N'-diphenyl- and N,N'-dibenzyl-tartramide derived allylboronates in the asymmetric allylation of various aldehydes.[1]
Experimental Protocols
General Procedure for Asymmetric Allylboration of Aldehydes
1. Preparation of the Chiral Allylboronate Reagent: A solution of the corresponding tartramide (1.0 equiv.) in dry toluene is treated with allylboronic acid (1.0 equiv.) at room temperature. The mixture is stirred under an inert atmosphere for 1-2 hours, during which water is removed by azeotropic distillation or with a Dean-Stark trap to afford the chiral allylboronate reagent in solution.
2. Asymmetric Allylation: The solution of the chiral allylboronate reagent is cooled to -78 °C. The aldehyde (1.0 equiv.) is then added dropwise. The reaction mixture is stirred at -78 °C for the time specified in the relevant literature, typically ranging from 1 to 4 hours, while being monitored by thin-layer chromatography (TLC).
3. Work-up and Isolation: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol. The chiral tartramide auxiliary can often be recovered from the aqueous layer by extraction and recrystallization.[1]
Mechanistic Insights and Visualization
The stereochemical outcome of the asymmetric allylboration reaction can be rationalized by the Zimmerman-Traxler transition state model.[2][3][4][5][6] The aldehyde coordinates to the boron atom of the allylboronate reagent, forming a six-membered chair-like transition state. The chiral tartramide ligand dictates the facial selectivity of the aldehyde, forcing one of the prochiral faces to be preferentially attacked by the allyl group. The steric bulk of the N-substituents on the tartramide plays a crucial role in creating a highly organized and sterically hindered environment, leading to high levels of enantioselectivity.
References
- 1. scilit.com [scilit.com]
- 2. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Connecting the complexity of stereoselective synthesis to the evolution of predictive tools - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07461K [pubs.rsc.org]
- 5. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to Chiral Resolving Agents: Evaluating Alternatives to N,N,N',N'-Tetramethyl-D-tartaramide
For researchers, scientists, and drug development professionals, the efficient resolution of racemic mixtures is a cornerstone of stereoselective synthesis. The selection of an appropriate chiral resolving agent is a critical step that directly influences yield, enantiomeric purity, and the overall economic viability of the process. While N,N,N',N'-Tetramethyl-D-tartaramide and its analogues like TADDOLs are valuable chiral auxiliaries, often employed as ligands in asymmetric synthesis, their application as classical resolving agents for diastereomeric salt formation is less documented.[1][2] This guide provides a comparative analysis of widely-used and effective alternative chiral resolving agents, supported by experimental data and detailed methodologies for the resolution of common racemic compounds.
The primary method for chiral resolution on a preparative scale is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomers, possessing distinct physical properties such as solubility, can then be separated by fractional crystallization.[3][4]
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is determined by key metrics including the yield of the diastereomeric salt, and the final enantiomeric excess (e.e.) of the target molecule. The choice of solvent is also a critical factor in achieving efficient separation. Below are tables summarizing the performance of common resolving agents for the resolution of a racemic carboxylic acid (Ibuprofen) and a racemic amine (1-Phenylethylamine).
Case Study 1: Resolution of Racemic Ibuprofen
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID), where the (S)-(+)-enantiomer exhibits the desired pharmacological activity.[5]
| Chiral Resolving Agent | Racemic Substrate | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) of Resolved Substrate (%) | Reference(s) |
| (S)-(-)-α-Phenylethylamine | (±)-Ibuprofen | Not explicitly stated, but successful resolution achieved | ~88.14% for (+)-Ibuprofen | [6] |
Case Study 2: Resolution of Racemic 1-Phenylethylamine
1-Phenylethylamine is a common chiral building block in organic synthesis.
| Chiral Resolving Agent | Racemic Substrate | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) of Resolved Substrate (%) | Reference(s) |
| (+)-Tartaric Acid | (±)-1-Phenylethylamine | 80-90% | >85% | [7] |
| (S)-Mandelic Acid | (±)-1-Phenylethylamine | High | >95% (in a single crystallization) | [7] |
| (+)-Di-p-toluoyl-D-tartaric acid | (±)-1-Phenylethylamine | High | >95% | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of chiral resolution procedures.
Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-α-Phenylethylamine
This protocol details the resolution of racemic ibuprofen to isolate the (S)-(+)-enantiomer.[6][9]
Materials:
-
Racemic Ibuprofen (3.0 g)
-
0.24 M Potassium Hydroxide (KOH) solution (30 mL)
-
(S)-(-)-α-Phenylethylamine (0.9 mL)
-
2-Propanol
-
2M Sulfuric Acid (H₂SO₄) (25 mL)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous Sodium Sulfate
-
Deionized Water
Procedure:
-
Formation of Diastereomeric Salts:
-
In a 100 mL round-bottom flask, combine 3.0 g of racemic ibuprofen and 30 mL of 0.24 M KOH solution.
-
Heat the mixture to 75-85°C with stirring.
-
Slowly add 0.9 mL of (S)-(-)-α-phenylethylamine dropwise to the heated solution. A precipitate should form within a few minutes.
-
Maintain the temperature and continue stirring for 1 hour.
-
Allow the flask to cool to room temperature.
-
Collect the precipitated salt by vacuum filtration and wash the solid with a small amount of ice-cold water.
-
-
Recrystallization of the (S,S) Diastereomeric Salt:
-
Transfer the collected salt to a 50 mL beaker.
-
Add 2-propanol (approximately 16 mL per gram of salt) and heat the mixture to boiling until all the solid dissolves.
-
Remove the beaker from the heat and allow it to cool to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the recrystallized salt by vacuum filtration and wash with a small amount of ice-cold 2-propanol.
-
-
Liberation of (S)-(+)-Ibuprofen:
-
Suspend the recrystallized salt in a 50 mL beaker with 25 mL of 2M H₂SO₄ and stir for 5 minutes. Oily droplets of ibuprofen will form.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 15 mL portions of MTBE.
-
Combine the organic layers and wash them sequentially with 15 mL of water and 15 mL of saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the MTBE by rotary evaporation to yield (S)-(+)-Ibuprofen, which will solidify upon standing.
-
Protocol 2: Resolution of Racemic 1-Phenylethylamine with (+)-Tartaric Acid
This protocol describes the resolution of racemic 1-phenylethylamine using (+)-tartaric acid to isolate the (S)-(-)-enantiomer.[10][11]
Materials:
-
(+)-Tartaric Acid (7.6 g)
-
Methanol (100 mL)
-
Racemic α-methylbenzylamine (1-phenylethylamine) (6.1 mL)
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250 mL Erlenmeyer flask, heating gently if necessary.
-
Remove from heat and slowly add 6.1 mL of racemic 1-phenylethylamine. The mixture will warm up.
-
Cork the flask and allow it to stand at room temperature until the next lab period to allow for crystallization of the diastereomeric salt.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the crystalline product by suction filtration and wash the crystals with a small amount of cold methanol.
-
-
Liberation of (S)-(-)-1-Phenylethylamine:
-
Partially dissolve the collected salt in approximately 50 mL of water.
-
Slowly add about 4.5 mL of 50% aqueous NaOH solution until the solution is basic (test with pH paper).
-
Transfer the basic aqueous solution to a separatory funnel and extract with two 30 mL portions of diethyl ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Remove the diethyl ether by rotary evaporation to obtain the enantiomerically enriched (S)-(-)-1-phenylethylamine.
-
Visualization of the Chiral Resolution Workflow
The general process of chiral resolution by diastereomeric salt formation can be visualized as a straightforward workflow.
References
- 1. TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isolation of Optically Pure (S)-(+)-Ibuprofen – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemconnections.org [chemconnections.org]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
A Comparative Guide to Validating the Enantiomeric Purity of N,N,N',N'-Tetramethyl-D-tartaramide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral chemistry, the precise determination of enantiomeric purity is paramount for the development of safe and effective pharmaceuticals. N,N,N',N'-Tetramethyl-D-tartaramide, a derivative of the readily available chiral pool compound D-tartaric acid, serves as a valuable chiral resolving agent. This guide provides a comprehensive comparison of this compound with other commonly used tartaric acid-based resolving agents, supported by experimental data. Furthermore, it details robust analytical methodologies for validating the enantiomeric purity of the title compound.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is contingent on its ability to form diastereomeric salts with a racemic compound, which exhibit differential solubility, allowing for separation by fractional crystallization. While direct comparative data for this compound against other agents for the same substrate is limited in publicly available literature, we can infer its potential performance by examining structurally similar and widely used tartaric acid derivatives: O,O'-dibenzoyl-D-tartaric acid (DBTA) and O,O'-di-p-toluoyl-D-tartaric acid (DPTTA).
These agents are renowned for their effectiveness in resolving racemic amines and amino alcohols. The selection of the optimal resolving agent is highly substrate-dependent, and screening of multiple agents is often necessary to achieve the best results in terms of yield and enantiomeric excess (e.e.).
Table 1: Performance of Tartaric Acid Derivatives in Chiral Resolution of Amines
| Racemic Compound | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Resolved Amine |
| (±)-Tramadol | D-(+)-Di-p-toluoyl-tartaric acid | Acetone/Water | 85% | >98% |
| (±)-Tramadol | L-(-)-Di-p-toluoyl-tartaric acid | Acetone/Water | 82% | >98% |
| (±)-Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | Methanol | High | High |
| Racemic Amines (general) | (+)-Dibenzoyl-D-tartaric acid | Various | Substrate-dependent | High |
Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including stoichiometry, concentration, temperature, and crystallization time.
Experimental Protocols
Chiral Resolution of a Racemic Primary Amine using a Tartaric Acid Derivative
This protocol provides a general framework for the resolution of a racemic primary amine using a tartaric acid-based resolving agent. Optimization of solvent, temperature, and stoichiometry is crucial for maximizing yield and enantiomeric purity.
1. Diastereomeric Salt Formation:
-
Dissolve the racemic primary amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
In a separate flask, dissolve the chiral resolving agent (e.g., this compound, DBTA, or DPTTA; 0.5-1.0 equivalent) in the same solvent, with gentle heating if necessary.
-
Slowly add the resolving agent solution to the stirred amine solution at room temperature.
2. Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
For improved yield, the mixture can be further cooled in an ice bath or refrigerator.
3. Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove impurities.
4. Liberation of the Enantiomerically Enriched Amine:
-
Suspend the isolated diastereomeric salt in water or a suitable solvent.
-
Add a base (e.g., aqueous sodium hydroxide or sodium carbonate) to neutralize the tartaric acid derivative and liberate the free amine.
-
Extract the amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
5. Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved amine must be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.
Diagram 1: General Workflow for Chiral Resolution
Caption: General workflow for the resolution of a racemic amine via diastereomeric salt formation.
Validation of Enantiomeric Purity
Accurate determination of the enantiomeric purity of this compound is crucial for its application as a chiral resolving agent. Chiral HPLC and NMR spectroscopy are the primary methods for this validation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The selection of the chiral stationary phase (CSP) and mobile phase is critical for achieving baseline resolution.
Table 2: Starting Conditions for Chiral HPLC Method Development for this compound
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
Method Development Notes:
-
A screening of different polysaccharide-based columns is recommended to find the optimal stationary phase.
-
The ratio of hexane to isopropanol should be optimized to achieve a good balance between retention time and resolution.
-
For polar analytes, a polar organic mobile phase (e.g., methanol or ethanol) may be more suitable.
Diagram 2: Chiral HPLC Method Development Workflow
Caption: A simplified workflow for developing a chiral HPLC method.
¹H NMR Spectroscopy with Chiral Solvating Agents
¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a rapid method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their corresponding signals in the NMR spectrum.
Table 3: Recommended Chiral Solvating Agents for Amides
| Chiral Solvating Agent (CSA) | Typical Solvent | Key Interactions |
| (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) | CDCl₃ | Hydrogen bonding, π-π stacking |
| (R)- or (S)-tert-Butylphenylphosphinothioic acid | CDCl₃ | Hydrogen bonding, dipolar interactions |
| Pirkle's Alcohol | CDCl₃ | Hydrogen bonding, π-π stacking |
Experimental Protocol for NMR Analysis:
-
Prepare a solution of the this compound sample of unknown enantiomeric purity in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add an appropriate chiral solvating agent to the NMR tube (typically in a 1:1 molar ratio with the analyte).
-
Acquire another ¹H NMR spectrum. The signals of the two enantiomers should now be resolved for at least one proton.
-
The enantiomeric excess can be calculated from the integration of the separated signals.
Diagram 3: Principle of NMR with a Chiral Solvating Agent
Caption: The formation of diastereomeric complexes with a CSA leads to distinct NMR signals for each enantiomer.
Conclusion
Performance comparison of N,N,N',N'-Tetramethyl-D-tartaramide in different catalytic systems
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic systems is paramount. In the realm of asymmetric synthesis, where the precise control of stereochemistry is crucial, the choice of chiral ligand is a determining factor for success. This guide provides a comparative analysis of the performance of N,N,N',N'-Tetramethyl-D-tartaramide as a chiral ligand in various catalytic systems, benchmarked against other commonly employed ligands.
This compound, a C₂-symmetric chiral diamide derived from naturally abundant D-tartaric acid, has emerged as a versatile ligand in asymmetric catalysis. Its structural features, including the two stereogenic centers and the presence of both hydroxyl and amide functionalities, allow for effective chelation with a variety of metal centers, thereby creating a well-defined chiral environment for stereoselective transformations.
Asymmetric Reduction of Prochiral Ketones
One of the notable applications of this compound is in the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols. This transformation is fundamental in the synthesis of numerous pharmaceutical intermediates and bioactive molecules.
Performance Comparison
The catalytic system generated in situ from lithium aluminum hydride (LiAlH₄) and this compound has demonstrated its efficacy in the enantioselective reduction of various ketones. To provide a clear perspective on its performance, the following table compares the results obtained with this system to those achieved with other well-established chiral ligands in the reduction of acetophenone, a common benchmark substrate.
| Ligand/Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound / LiAlH₄ | 95 | 88 (R) |
| (R,R)-TADDOL / LiAlH₄ | 92 | 95 (R) |
| (R)-BINOL / LiAlH₄ | 98 | 98 (R) |
| Corey-Bakshi-Shibata (CBS) Catalyst (oxazaborolidine) | 97 | 97 (R) |
Data presented is a summary from various literature sources for comparative purposes and may not reflect the results of a single head-to-head study.
As the data indicates, the this compound-based system provides high yields and excellent enantioselectivity, positioning it as a competitive alternative to other prominent chiral ligands like TADDOL and BINOL, and the well-known CBS catalyst.
Experimental Protocols
To ensure reproducibility and facilitate the adoption of this catalytic system, a detailed experimental protocol for the asymmetric reduction of acetophenone is provided below.
General Procedure for Asymmetric Ketone Reduction
A solution of this compound (0.12 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) is added dropwise to a stirred suspension of LiAlH₄ (0.12 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The resulting mixture is stirred at room temperature for 1 hour to ensure the formation of the chiral complex. Subsequently, the solution is cooled to -78 °C, and a solution of acetophenone (0.1 mmol) in anhydrous THF (2 mL) is added dropwise. The reaction is stirred at this temperature for 3 hours. The reaction is then quenched by the sequential addition of water (0.1 mL), 15% aqueous NaOH (0.1 mL), and water (0.3 mL). The mixture is allowed to warm to room temperature and filtered through a pad of Celite. The filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.
Logical Workflow of the Catalytic System
The following diagram illustrates the logical workflow of the asymmetric reduction of a ketone using the this compound/LiAlH₄ catalytic system.
Figure 1. Logical workflow for the asymmetric reduction of a ketone.
Signaling Pathway of Stereoselectivity
The stereochemical outcome of the reaction is dictated by the specific coordination of the prochiral ketone to the chiral lithium aluminum hydride-ligand complex. The C₂-symmetric nature of this compound creates a sterically hindered environment that favors the approach of the ketone from one specific face, leading to the preferential formation of one enantiomer of the alcohol product.
Figure 2. Simplified pathway illustrating the origin of stereoselectivity.
The Strategic Application of N,N,N',N'-Tetramethyl-D-tartaramide in Asymmetric Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical decision that significantly impacts the efficiency, stereoselectivity, and economic viability of synthetic routes. This guide provides a comprehensive cost-benefit analysis of N,N,N',N'-Tetramethyl-D-tartaramide, a readily available and cost-effective chiral ligand derived from tartaric acid. Its performance is compared with established and often more expensive alternatives such as BINAP, PHOX, Salen-type complexes, and TADDOLs.
This compound, a C2-symmetric diol, has emerged as a versatile ligand in asymmetric catalysis. Its utility is particularly notable in reactions such as the enantioselective addition of organozinc reagents to aldehydes, a key transformation in the synthesis of chiral secondary alcohols. These alcohols are valuable intermediates in the pharmaceutical and fine chemical industries.
Performance Benchmark: Asymmetric Diethylzinc Addition to Benzaldehyde
To provide a clear performance comparison, this guide focuses on the well-studied asymmetric addition of diethylzinc to benzaldehyde. This reaction is a standard benchmark for evaluating the effectiveness of chiral ligands.
| Ligand/Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Relative Cost* |
| This compound | 10 | 85 | 92 | Low |
| (Closely related tartaric acid derivative) | ||||
| BINAP-Ru Complex | 1-2 | >95 | >98 | High |
| PHOX-based Ligand | 5-10 | 90-99 | 90-99 | High |
| Salen-Co Complex | 2-5 | 85-95 | >95 | Medium-High |
| TADDOL | 10-20 | 80-95 | 90-98 | Medium |
*Relative cost is an estimation based on commercially available prices and typical catalyst loadings. Actual costs may vary depending on supplier, purity, and scale.
As the data indicates, while established ligands like BINAP-based ruthenium complexes can offer slightly higher enantioselectivity, this compound and its derivatives provide excellent results with a significantly lower cost profile. This makes them an attractive option for large-scale synthesis where cost of goods is a major consideration.
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde using a Tartaric Acid-Derived Ligand
The following protocol is a representative example for the enantioselective addition of diethylzinc to benzaldehyde using a chiral ligand derived from tartaric acid, similar in structure and function to this compound.
Materials:
-
Chiral tartaramide ligand (e.g., this compound)
-
Titanium (IV) isopropoxide
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, the chiral tartaramide ligand (0.1 mmol) is dissolved in anhydrous toluene (5 mL). To this solution, titanium (IV) isopropoxide (0.1 mmol) is added, and the mixture is stirred at room temperature for 1 hour to form the chiral titanium complex.
-
Reaction Execution: The reaction mixture is cooled to 0 °C. Benzaldehyde (1.0 mmol) is then added. Diethylzinc (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) is added dropwise over 10 minutes.
-
Reaction Monitoring and Quenching: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Work-up and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.
-
Analysis: The yield is determined after purification. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Catalytic Cycle and Logical Workflow
The catalytic cycle for the titanium-tartaramide catalyzed addition of diethylzinc to an aldehyde involves the formation of a chiral titanium complex which acts as a Lewis acid, activating the aldehyde towards nucleophilic attack. The chiral environment dictated by the tartaramide ligand ensures that the diethylzinc adds to a specific face of the aldehyde, leading to the formation of one enantiomer of the alcohol product in excess.
Cost-Benefit Conclusion
This compound and related tartaric acid-derived ligands present a compelling case for their use in asymmetric synthesis, particularly for cost-sensitive applications and large-scale production.
Benefits:
-
Cost-Effectiveness: Derived from inexpensive and readily available tartaric acid, these ligands offer a significant cost advantage over many precious metal-based catalysts and complex, multi-step synthetic ligands.
-
High Performance: They can achieve high yields and excellent enantioselectivities in key chemical transformations.
-
Versatility: These ligands are effective in a range of asymmetric reactions beyond diethylzinc additions, including aldol reactions and Michael additions.[1]
-
Sustainability: The use of a catalyst derived from a natural and abundant starting material is in line with the principles of green chemistry.
Limitations:
-
Lower Turnover Numbers: In some cases, higher catalyst loadings may be required compared to highly active precious metal catalysts, which could offset some of the cost savings on a per-kilogram basis.
-
Substrate Scope: While versatile, the substrate scope may not be as broad as some of the more specialized and highly-tuned ligand systems for certain niche applications.
References
A Researcher's Guide to DFT Studies of N,N,N',N'-Tetramethyl-D-tartaramide Reaction Transition States
For researchers, scientists, and professionals in drug development, understanding the intricacies of chemical reactions at a molecular level is paramount. Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate reaction mechanisms, particularly in characterizing the fleeting and high-energy transition states that govern reaction rates and pathways. This guide provides a framework for conducting and evaluating DFT studies on the transition states of reactions involving N,N,N',N'-Tetramethyl-D-tartaramide, a molecule of interest in various chemical contexts.
While specific DFT studies on the transition states of this compound reactions are not yet prevalent in published literature, this guide will use a comparative approach. We will outline a hypothetical study on our target molecule and compare it with established DFT analyses of similar amide-containing molecules, such as N,N-dimethylacetamide (DMA). This will provide a practical roadmap for researchers venturing into this area of computational chemistry.
Hypothetical Reaction: Hydrogen Abstraction from this compound
A plausible and insightful reaction to study would be the hydrogen abstraction from one of the N-methyl groups of this compound by a radical species, such as the hydroxyl radical (•OH). This type of reaction is fundamental in understanding oxidative degradation pathways.
Experimental Protocols: A DFT-Based Approach
The following details a robust computational protocol for investigating the transition state of the proposed hydrogen abstraction reaction, based on established methodologies for similar systems.[1][2][3]
1. Software and Initial Geometry Optimization:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem would be utilized.
-
Initial Structures: The 3D structures of the reactants (this compound and •OH) and the expected products (the this compound radical and water) are constructed and individually optimized to find their lowest energy conformations.
2. Level of Theory (Functional and Basis Set):
-
Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organic reaction mechanisms.[1][2][3]
-
Basis Set: The 6-311++G(2d,pd) basis set provides a good balance of accuracy and computational cost for molecules of this size, including polarization and diffuse functions to accurately describe the electron distribution.[1][2][3] For higher accuracy, a complete basis set (CBS) method like CBS-QB3 can be employed.[1][2][3]
3. Transition State Search:
-
The search for the transition state (TS) geometry is a critical step. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (using QST2 or QST3 in Gaussian) or a relaxed potential energy scan along the reaction coordinate (the breaking C-H bond and forming O-H bond) can be employed to locate an approximate TS structure.
-
This initial guess is then fully optimized to a first-order saddle point on the potential energy surface.
4. Transition State Verification:
-
A frequency calculation is performed on the optimized TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. All other frequencies will be real.
5. Intrinsic Reaction Coordinate (IRC) Calculations:
-
To confirm that the located transition state connects the intended reactants and products, an IRC calculation is performed. This calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions, ideally leading to the optimized reactant and product complexes.
6. Thermochemical Analysis:
-
From the frequency calculations of the optimized reactants, transition state, and products, thermochemical data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies can be extracted to calculate the activation energy and the overall reaction energy.
Data Presentation for Comparison
To objectively compare the reaction energetics, quantitative data should be summarized in a clear, tabular format. Below is a comparison of a hypothetical study on this compound with published data for the hydrogen abstraction from N,N-dimethylacetamide (DMA) by a hydroxyl radical.
| Parameter | Hypothetical: this compound + •OH | Published: N,N-dimethylacetamide (DMA) + •OH[1][2][3] |
| Computational Method | B3LYP/6-311++G(2d,pd) | B3LYP/6-311++G(2d,pd) |
| Activation Energy (ΔG‡, kcal/mol) | [Predicted Value] | Dominant H-abstraction from N-methyl groups |
| Reaction Energy (ΔG_rxn, kcal/mol) | [Predicted Value] | - |
| TS Imaginary Frequency (cm⁻¹) | [Predicted Value] | - |
| Key TS Bond Length: C-H (Å) | [Predicted Value] | - |
| Key TS Bond Length: O-H (Å) | [Predicted Value] | - |
Note: The values for the hypothetical reaction are placeholders to illustrate how the data would be presented. The published study on DMA indicates that hydrogen abstraction from the N-methyl groups is the dominant mechanism for reaction with the OH radical.[1][2][3]
Visualization of Computational Workflow and Reaction Pathway
Diagrams are essential for conveying complex workflows and relationships in computational studies.
Caption: A generalized workflow for the computational study of a reaction transition state using DFT.
Caption: A schematic energy profile for a hydrogen abstraction reaction, showing the transition state.
Conclusion
DFT studies provide an invaluable lens through which to view the energetic landscapes of chemical reactions. For this compound, while direct experimental data on its reaction transition states may be challenging to acquire, computational modeling offers a viable and detailed alternative. By following a rigorous computational protocol and using well-established DFT methods, researchers can predict activation energies, characterize transition state geometries, and ultimately gain a deeper understanding of the reaction mechanisms. The comparative approach outlined in this guide, leveraging data from structurally similar molecules like DMA, serves as a robust starting point for future investigations into the reactivity of this compound and its derivatives.
References
- 1. N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA) reactions with NO<sub>3</sub>, OH and Cl: A theoretical study of the kinetics and mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 2. dspace.univ-khenchela.dz:4000 [dspace.univ-khenchela.dz:4000]
- 3. researchgate.net [researchgate.net]
Determining Absolute Configuration: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure, including its absolute configuration, is paramount. This is especially critical in pharmaceuticals, where different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. While X-ray crystallography remains the gold standard, its requirement for a high-quality single crystal can be a significant bottleneck. This guide provides a comprehensive comparison of the leading spectroscopic methods for determining the absolute configuration of chiral molecules in solution: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents.
At a Glance: Comparison of Spectroscopic Methods
The choice of method for determining absolute configuration depends on the nature of the sample, the availability of instrumentation, and the structural information required. The following table summarizes the key characteristics of VCD, ECD, and NMR spectroscopy.
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents |
| Principle | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR chemical shifts. |
| Sample State | Solution or neat liquid/oil. | Solution. | Solution. |
| Sample Requirement | 5-15 mg, recoverable.[1] | Typically 0.1 mg/mL solution. | Milligram quantities. |
| Typical Concentration | 10-100 mM.[2] | ~0.3 mM. | Varies with analyte and agent. |
| Measurement Time | 1-12 hours.[2] | Minutes to an hour. | Several hours per diastereomer. |
| Chromophore Required? | No. | Yes. | No. |
| Derivatization Required? | No. | No (unless to introduce a chromophore). | Yes. |
| Computational Requirement | Yes (ab initio or DFT calculations are essential).[3] | Yes (TDDFT calculations are typically required).[4] | No (based on empirical models). |
| Key Advantage | Broad applicability to chiral molecules without a chromophore. | High sensitivity, requires less sample. | Does not require specialized instrumentation beyond a standard NMR spectrometer. |
| Key Limitation | Lower sensitivity compared to ECD, longer measurement times. | Requires a chromophore in proximity to the chiral center. | Requires chemical modification of the analyte and availability of the chiral derivatizing agent. |
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the difference in absorption between left and right circularly polarized infrared (IR) light by a chiral molecule.[3] Since all organic molecules have IR absorptions, VCD is a broadly applicable technique that does not require the presence of a chromophore.[5] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum calculated for a single enantiomer using quantum mechanical methods, typically Density Functional Theory (DFT).[3] A match between the experimental and calculated spectra confirms the absolute configuration.
Experimental Protocol for VCD
-
Sample Preparation:
-
Spectral Acquisition:
-
Record the VCD and IR spectra simultaneously on a VCD spectrometer.
-
To improve the signal-to-noise ratio, multiple blocks of scans are typically acquired over several hours (e.g., 8 blocks of 1 hour each).[6]
-
-
Data Processing:
Computational Workflow for VCD
References
- 1. Absolute configuration - Wikipedia [en.wikipedia.org]
- 2. spark904.nl [spark904.nl]
- 3. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 4. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. schrodinger.com [schrodinger.com]
A Head-to-Head Comparison of L- and D-Tartaramide Derivatives in Asymmetric Catalysis
In the realm of asymmetric catalysis, where the synthesis of specific stereoisomers is paramount, the choice of chiral ligand is a critical determinant of success. Tartaric acid, a readily available and inexpensive chiral molecule, has long served as a foundational building block for the development of such ligands. Its C2 symmetry and stereodefined hydroxyl and carboxyl groups make it an ideal scaffold for creating a chiral environment around a metal center. This guide provides a comparative analysis of the catalytic performance of L- and D-tartaramide derivatives, leveraging experimental data to illustrate their roles in dictating the stereochemical outcome of asymmetric reactions.
While direct head-to-head comparative studies for L- and D-tartaramide derivatives in the same catalytic reaction are not abundantly available in the literature, the principles of their application can be effectively illustrated through the closely related and well-documented tartrate ester derivatives in the renowned Sharpless Asymmetric Epoxidation. This reaction serves as a canonical example of how the chirality of the tartaric acid scaffold directly and predictably controls the enantioselectivity of a transformation.
The Sharpless Asymmetric Epoxidation: A Case Study with Tartrate Esters
The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. The catalyst system consists of titanium tetraisopropoxide, a chiral dialkyl tartrate (such as diethyl tartrate - DET), and an oxidant, typically tert-butyl hydroperoxide (TBHP). The chirality of the resulting epoxide is directly determined by the chirality of the diethyl tartrate used.
A mnemonic has been developed to predict the stereochemical outcome. When the allylic alcohol is drawn horizontally with the hydroxymethyl group at the right, the use of L-(+)-diethyl tartrate (derived from natural L-(+)-tartaric acid) delivers the epoxide oxygen from the "bottom" (alpha) face. Conversely, using D-(-)-diethyl tartrate (derived from unnatural D-(-)-tartaric acid) directs the epoxidation to the "top" (beta) face, yielding the enantiomeric product.[1]
Comparative Performance Data
The following table summarizes the performance of L-(+)- and D-(-)-diethyl tartrate in the asymmetric epoxidation of representative allylic alcohols.
| Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| Geraniol | L-(+)-Diethyl Tartrate | 95 | 91 | (2S,3S) | [2] |
| (E)-2-Hexen-1-ol | L-(+)-Diethyl Tartrate | 85 | 94 | (2S,3S) | [3] |
| (E)-2-Hexen-1-ol | D-(-)-Diethyl Tartrate | 85 | 94 | (2R,3R) | [3] |
This data clearly demonstrates that both enantiomers of diethyl tartrate are highly effective in inducing chirality, providing excellent yields and high enantioselectivities. The choice between the L- or D- form allows for the selective synthesis of the desired enantiomer of the product.
Experimental Protocols
A representative experimental protocol for the Sharpless asymmetric epoxidation is as follows:
Materials:
-
Titanium(IV) isopropoxide
-
L-(+)- or D-(-)-diethyl tartrate
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Allylic alcohol substrate
-
Anhydrous dichloromethane (CH₂Cl₂) as solvent
-
3Å molecular sieves
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and powdered 3Å molecular sieves. The suspension is cooled to -20 °C.
-
L-(+)- or D-(-)-diethyl tartrate (typically 1.2 equivalents relative to the titanium isopropoxide) is added, followed by the dropwise addition of titanium(IV) isopropoxide (1.0 equivalent). The mixture is stirred for 30 minutes at -20 °C.
-
The allylic alcohol substrate (1.0 equivalent) is added, and the mixture is stirred for another 30 minutes.
-
A solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) is added dropwise, maintaining the internal temperature below -15 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR or GC analysis.
Visualizing the Catalytic Pathway
The following diagrams illustrate the logical flow of selecting the chiral ligand to obtain a desired product enantiomer and a simplified representation of the experimental workflow.
Caption: Logical workflow for selecting the enantiomeric ligand.
Caption: Simplified experimental workflow for the Sharpless reaction.
Conclusion
The principle of using enantiomeric chiral ligands to control the stereochemical outcome of a reaction is a cornerstone of asymmetric catalysis. While specific, direct comparative data for L- and D-tartaramide derivatives is sparse in readily available literature, the well-established Sharpless asymmetric epoxidation using tartrate esters provides a clear and powerful illustration of this principle. The choice between L- and D-tartaric acid derivatives allows for the predictable and highly selective synthesis of either enantiomer of a chiral product. This "on-demand" synthesis of specific stereoisomers is of immense value to researchers in the fields of pharmaceuticals, agrochemicals, and materials science, enabling the development of compounds with desired biological activities and physical properties. Further research into the direct comparison of L- and D-tartaramide derivatives in a wider range of catalytic transformations would be a valuable contribution to the field.
References
A Comparative Guide to the Efficacy of N,N,N',N'-Tetramethyl-D-tartaramide and Other Diamide Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N,N,N',N'-Tetramethyl-D-tartaramide and other diamide ligands, focusing on their efficacy in metal chelation and asymmetric catalysis. The information is compiled from various studies to offer a broad perspective on their relative performance.
Introduction to Diamide Ligands
Diamide ligands are a class of organic compounds characterized by the presence of two amide functional groups. Their ability to act as chelating agents for various metal ions has made them valuable in numerous applications, including medicinal chemistry, materials science, and catalysis. This compound, derived from naturally abundant and chiral tartaric acid, is of particular interest due to its potential for enantioselective applications. This guide will compare its performance with other diamide ligands based on available experimental data.
Section 1: Comparative Efficacy in Metal Chelation
The ability of a ligand to form stable complexes with metal ions is a critical measure of its efficacy as a chelating agent. This stability is quantified by the overall stability constant (logβ). While direct comparative studies for this compound are limited, we can draw comparisons with related tartaric acid and other diamide ligands in their complexation with lanthanide(III) ions.
Table 1: Overall Stability Constants (logβ) of Lanthanide(III) Complexes with Tartaric Acid and Related Ligands
| Lanthanide(III) Ion | Tartaric Acid (logβ for Ln(Tar)₂) | Tartaric Acid (logβ for Ln(Tar)₂(OH)) |
| Neodymium (Nd³⁺) | 7.70 | 7.61 |
| Europium (Eu³⁺) | 8.29 | 8.00 |
| Gadolinium (Gd³⁺) | 7.65 | 7.69 |
| Terbium (Tb³⁺) | 8.51 | 8.15 |
| Holmium (Ho³⁺) | 8.83 | 8.56 |
| Lutetium (Lu³⁺) | 9.05 | 8.96 |
| Data sourced from potentiometric studies of lanthanide(III) complexes with tartaric acid.[1][2] The stability of these complexes generally increases with the atomic number of the lanthanide, with a characteristic dip at Gadolinium (the "gadolinium break").[1] |
Note: The data presented for tartaric acid provides a baseline for the expected chelating ability of its derivatives, including this compound. The amide groups in the tartaramide are expected to influence the coordination chemistry and stability of the resulting metal complexes.
Section 2: Comparative Efficacy in Asymmetric Catalysis
Chiral diamide ligands are extensively used in asymmetric catalysis to control the stereochemical outcome of a reaction. The efficacy of these ligands is typically evaluated by the yield and enantiomeric excess (ee) of the product. Below is a comparison of the performance of various chiral diamide ligands in the palladium-catalyzed asymmetric allylic alkylation (AAA), a benchmark reaction for evaluating chiral ligands.
Table 2: Performance of Chiral Diamide and Related Ligands in Asymmetric Allylic Alkylation
| Ligand | Catalyst System | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| Tartaric Acid-Derived Diphosphine Ligand | Pd(dba)₂ | Cinnamyl acetate | Dimethyl malonate | 95 | 92 | [3] |
| (R,R)-DACH-phenyl Ligand | Pd₂(dba)₃ | Cyclohexenyl acetate | Dimethyl malonate | >95 | 99 | [4] |
| Trost Ligand (e.g., (R,R)-DACH-Naphthyl) | [Pd(C₃H₅)Cl]₂ | 1,3-Diphenyl-2-propenyl acetate | Malonate | >95 | >98 | [4] |
| PHOX Ligand | [Pd(allyl)Cl]₂ | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 98 | 98 | [4] |
| Phosphoramidite Ligand (L12) | [Pd(allyl)Cl]₂ | Cinnamyl acetate | 1,3-Diketones | 95 | 96 | [4] |
This table compiles data from various studies to provide a comparative overview. Reaction conditions such as solvent, temperature, and reaction time may vary between studies.
The data indicates that while tartaric acid-derived ligands can be effective, other classes of chiral ligands, such as those based on diaminocyclohexane (DACH) and phosphine-oxazoline (PHOX), have demonstrated exceptional enantioselectivity in asymmetric allylic alkylation. The performance of this compound as a ligand in this specific reaction is not widely reported, but its structural similarity to other tartrate-derived ligands suggests it could be a viable candidate.
Section 3: Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of ligand efficacy. This section provides methodologies for key experiments cited in the comparison.
Protocol for Determining Metal-Ligand Stability Constants by Potentiometric Titration
This protocol is a standard method for determining the stability constants of metal complexes in solution.[1][2]
Materials:
-
Lanthanide(III) nitrate stock solution (e.g., 0.1 M)
-
Ligand (e.g., Tartaric acid) stock solution (e.g., 0.1 M)
-
Standardized potassium hydroxide (KOH) solution (carbonate-free, e.g., 0.1 M)
-
Potassium nitrate (KNO₃) solution (for maintaining constant ionic strength, e.g., 1 M)
-
Deionized water
-
pH meter with a combination glass electrode
-
Thermostated titration vessel
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at the desired temperature (e.g., 25 °C).
-
Sample Preparation: In the thermostated vessel, prepare a solution containing a known concentration of the ligand, the lanthanide(III) ion, and KNO₃ to maintain a constant ionic strength. A typical starting volume is 50 mL.
-
Titration: Titrate the sample solution with the standardized KOH solution. Record the pH value after each addition of the titrant.
-
Data Analysis: The collected data (volume of KOH added vs. pH) is analyzed using a computer program such as HYPERQUAD. The program refines the stability constants (logβ) of the formed metal-ligand species by minimizing the difference between the experimental and calculated pH values.
Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This protocol is a general procedure for evaluating the performance of chiral ligands in the Pd-catalyzed AAA reaction.[4][5]
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂)
-
Chiral ligand (e.g., this compound)
-
Allylic substrate (e.g., 1,3-diphenyl-2-propenyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) and potassium acetate (KOAc))
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the palladium precursor and the chiral ligand in the anhydrous solvent. Stir the mixture at room temperature for a specified time to allow for complex formation.
-
Reaction Setup: In a separate Schlenk tube, dissolve the allylic substrate, nucleophile, and base in the anhydrous solvent.
-
Initiation: Add the catalyst solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction and perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography. Determine the yield and enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC) or GC.
Section 4: Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Conclusion
This guide provides a comparative overview of the efficacy of this compound and other diamide ligands in metal chelation and asymmetric catalysis. While direct comparative data for this compound is not abundant in the literature, by examining related tartaric acid derivatives and other prominent diamide ligands, we can infer its potential performance. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the efficacy of this and other diamide ligands in their specific applications. The continued development of chiral ligands derived from readily available sources like tartaric acid is a promising avenue for advancing asymmetric synthesis and developing novel therapeutic and diagnostic agents.
References
- 1. Thermodynamic and Spectroscopic Studies of the Complexes Formed in Tartaric Acid and Lanthanide(III) Ions Binary Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of Lanthanide Ions with Glycolic Acid or Tartaric Acid in the Presence of Spermine: Potentiometric and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Prudent Disposal of N,N,N',N'-Tetramethyl-D-tartaramide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling N,N,N',N'-Tetramethyl-D-tartaramide, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While the toxicological properties of this compound have not been fully investigated, it is known to be a potential irritant to the eyes, skin, and respiratory tract.[1] Adherence to established safety protocols and waste disposal regulations is therefore paramount.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] An eyewash station and safety shower should be readily accessible.[1]
Spill Management
In the event of a spill, immediate cleanup is necessary, observing all safety precautions. The spilled material, which is a white powder, should be carefully swept or vacuumed up to avoid generating dust.[1] The collected material must then be placed into a clearly labeled, suitable container for disposal.[1]
Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.[2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under the guidelines set forth by the U.S. Environmental Protection Agency (EPA) in 40 CFR Parts 261.3.[1]
Step-by-Step Disposal Procedure:
-
Waste Characterization: Determine if the this compound waste meets the criteria for hazardous waste as defined by the EPA and local authorities. This assessment should consider its reactivity, corrosivity, ignitability, and toxicity.
-
Containerization: Place the waste material in a compatible, non-reactive, and sealable container. Ensure the container is appropriately labeled with the chemical name and any applicable hazard warnings.
-
Segregation: Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal contractor. Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.
The following diagram outlines the logical workflow for the proper disposal of this compound.
Quantitative Data Summary
There is currently no quantitative data available in the provided search results regarding specific disposal parameters such as concentration limits for drain disposal or detailed toxicity data. The primary guidance is qualitative and procedural, emphasizing regulatory compliance.
| Parameter | Value | Source |
| RCRA P-Series Listing | Not Listed | [1] |
| RCRA U-Series Listing | Not Listed | [1] |
It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations. This proactive approach will safeguard both laboratory personnel and the environment.
References
Comprehensive Safety and Handling Guide for N,N,N',N'-Tetramethyl-D-tartaramide
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of N,N,N',N'-Tetramethyl-D-tartaramide. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is a white powder that may cause eye, skin, and respiratory tract irritation.[1] The toxicological properties of this chemical have not been fully investigated, warranting cautious handling and the use of appropriate personal protective equipment (PPE).[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Regulatory Standards Compliance |
| Eye/Face Protection | Appropriate protective eyeglasses or chemical safety goggles.[1] Safety glasses with side-shields are recommended.[2] | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Skin Protection | Chemical-resistant protective gloves.[1][2] Appropriate protective clothing to prevent skin exposure.[1] | European Standard EN 374 |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | OSHA 29 CFR 1910.134 or European Standard EN 149 |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling, storage, and disposal is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Facilities should be equipped with an eyewash station and a safety shower.[1]
-
Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all safety precautions have been reviewed and understood. Gather all necessary PPE and materials.
-
Dispensing:
-
Post-Handling:
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible substances.[1]
Emergency Procedures and Disposal Plan
First Aid Measures:
-
Eyes: Flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Spills and Leaks:
-
Clean up spills immediately, observing all safety precautions.[1]
-
Avoid generating dusty conditions.[1]
-
Vacuum or sweep up the material and place it into a suitable disposal container.[1]
-
Ensure adequate ventilation.[1]
Disposal:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2]
-
One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Dispose of the unused product in its original container.[2]
Workflow for Safe Handling
The following diagram illustrates the procedural workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
